molecular formula C11H12O3 B12974874 2-(2-Isopropylphenyl)-2-oxoacetic acid

2-(2-Isopropylphenyl)-2-oxoacetic acid

Cat. No.: B12974874
M. Wt: 192.21 g/mol
InChI Key: IQCVYRAIVVBQHM-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenyl)-2-oxoacetic acid is a chemical building block of interest in medicinal chemistry and drug discovery. Its α-keto acid moiety is a key functional group for designing enzyme inhibitors, making it a valuable intermediate for synthesizing novel bioactive molecules . Research into structurally related isopropylphenyl compounds has demonstrated their potential in developing potent, drug-like inhibitors for metabolic and neurological targets. For instance, similar scaffolds have been optimized using principles like lipophilic ligand efficiency (LipE) to achieve nanomolar potency against enzymes such as pantothenate kinase (PANK) . The isopropylphenyl group can contribute favorably to the binding affinity and physicochemical properties of lead compounds . This product is intended for research applications as a synthetic intermediate or a starting material for further chemical exploration. It is supplied as a high-purity solid. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-oxo-2-(2-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C11H12O3/c1-7(2)8-5-3-4-6-9(8)10(12)11(13)14/h3-7H,1-2H3,(H,13,14)

InChI Key

IQCVYRAIVVBQHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C(=O)O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-isopropylphenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of α-Keto Acids in Modern Drug Discovery

Aryl-α-keto acids, such as 2-(2-isopropylphenyl)-2-oxoacetic acid, represent a class of organic compounds of significant interest to the pharmaceutical and agrochemical industries. Their unique structural motif, featuring a ketone and a carboxylic acid on adjacent carbons, imparts a distinct reactivity profile that makes them valuable precursors and intermediates in the synthesis of a wide array of more complex molecules. The electrophilic nature of the α-keto group allows for a variety of chemical transformations, making these compounds versatile building blocks in the construction of novel bioactive agents.[1] In the context of drug development, the incorporation of the α-keto acid moiety can influence a compound's pharmacokinetic and pharmacodynamic properties, and they are often explored as key structural components in the design of enzyme inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the principal synthetic routes to 2-(2-isopropylphenyl)-2-oxoacetic acid, offering detailed experimental protocols and mechanistic insights for researchers and professionals in drug development and chemical synthesis.

Strategic Approaches to the Synthesis of 2-(2-isopropylphenyl)-2-oxoacetic Acid

The synthesis of 2-(2-isopropylphenyl)-2-oxoacetic acid can be approached through several established synthetic strategies. This guide will focus on three primary and logically sound methodologies:

  • The Grignard Reagent Approach: A robust and widely applicable method involving the reaction of an organometallic reagent with an oxalate ester.

  • The Friedel-Crafts Acylation Pathway: A classic electrophilic aromatic substitution to introduce the keto-acid functionality onto the aromatic ring.

  • The Oxidation of an Aryl Methyl Ketone: A direct oxidative transformation of a suitable precursor.

Each of these routes offers distinct advantages and presents unique challenges, which will be discussed in detail.

Methodology 1: Synthesis via Grignard Reagent

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[2] This approach leverages the nucleophilic character of a Grignard reagent, formed from an aryl halide, to attack an electrophilic carbonyl carbon of a diester, such as diethyl oxalate. The subsequent hydrolysis of the resulting α-keto ester yields the desired α-keto acid.[3]

Mechanistic Rationale

The synthesis commences with the formation of 2-isopropylphenylmagnesium bromide from 2-bromoisopropylbenzene and magnesium metal in an anhydrous ether solvent.[2] The Grignard reagent then acts as a potent nucleophile, attacking one of the carbonyl groups of diethyl oxalate. The tetrahedral intermediate formed subsequently collapses, expelling an ethoxide leaving group to furnish ethyl 2-(2-isopropylphenyl)-2-oxoacetate. The final step involves the hydrolysis of this ester, typically under acidic or basic conditions, to yield the target carboxylic acid.

Visualizing the Grignard Pathway

Grignard_Synthesis cluster_legend Reaction Steps 2-bromoisopropylbenzene 2-Bromoisopropylbenzene Grignard_Reagent 2-Isopropylphenyl- magnesium bromide 2-bromoisopropylbenzene->Grignard_Reagent 1. Mg_THF Mg, THF (anhydrous) Keto_Ester Ethyl 2-(2-isopropylphenyl) -2-oxoacetate Grignard_Reagent->Keto_Ester 2. Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Keto_Ester Final_Product 2-(2-Isopropylphenyl) -2-oxoacetic acid Keto_Ester->Final_Product 3. Hydrolysis H₃O⁺ / H₂O 1. 1. Grignard Formation 2. 2. Nucleophilic Acyl Substitution 3. 3. Ester Hydrolysis Friedel_Crafts_Acylation cluster_legend Reaction Steps Cumene Cumene (Isopropylbenzene) Intermediate Mixture of ortho and para acyl chlorides Cumene->Intermediate 1. Acylation Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Intermediate AlCl3 AlCl₃ Product_Mixture Mixture of ortho and para 2-oxoacetic acids Intermediate->Product_Mixture 2. Hydrolysis Hydrolysis H₂O Separation Chromatographic Separation Product_Mixture->Separation Final_Product 2-(2-Isopropylphenyl) -2-oxoacetic acid Separation->Final_Product Para_Isomer 2-(4-Isopropylphenyl) -2-oxoacetic acid Separation->Para_Isomer 1. 1. Electrophilic Aromatic Substitution 2. 2. Hydrolysis of Acyl Chloride Oxidation_Synthesis Starting_Ketone 2-Isopropylacetophenone Final_Product 2-(2-Isopropylphenyl) -2-oxoacetic acid Starting_Ketone->Final_Product Oxidation Oxidizing_Agent 1. KMnO₄, NaOH, H₂O 2. H₃O⁺

Sources

In-Depth Technical Guide: Mechanism of Action of 2-(2-Isopropylphenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2-(2-isopropylphenyl)-2-oxoacetic acid (also known as 2-isopropylphenylglyoxylic acid) is a highly versatile α -keto acid characterized by an ortho-isopropyl substituted phenyl ring. In applied chemical biology and drug development, this compound operates through a dual mechanistic paradigm. First, it functions as a highly efficient, capable of driving complex radical cascades[1]. Second, it serves as a critical structural pharmacophore and transition-state analog in the targeted inhibition of metalloenzymes, most notably the mitochondrial cytochrome bc1 complex[2] and Indoleamine 2,3-dioxygenase (IDO)[3].

This whitepaper deconstructs the compound's mechanisms of action, detailing the causality behind its photophysical behavior and biological target modulation, supported by self-validating experimental workflows.

Part 1: Photochemical Mechanism of Action (Radical Dynamics)

Phenylglyoxylic acids are potent photochemical promoters. The presence of the ortho-isopropyl group in 2-(2-isopropylphenyl)-2-oxoacetic acid introduces steric bulk that subtly twists the α -keto geometry out of coplanarity with the phenyl ring. This structural feature extends the π -conjugation tail, allowing for efficient excitation under UVA/visible light (365–400 nm).

Upon photon absorption, the molecule transitions to a singlet excited state ( S1​ ) and undergoes rapid intersystem crossing (ISC) to a long-lived triplet state ( T1​ ). From here, the mechanism diverges into two primary pathways depending on the microenvironment:

  • Hydrogen Atom Transfer (HAT): In the presence of hydrogen donors (e.g., alcohols, amines, or biological thiols), the highly electrophilic keto-oxygen abstracts a hydrogen atom, generating a reactive ketyl radical[1].

  • Photodecarboxylation: In the absence of strong H-donors, the molecule undergoes homolytic cleavage. It rapidly , which can further decarbonylate to yield an aryl radical[4].

Photochemical activation of 2-(2-isopropylphenyl)-2-oxoacetic acid via HAT and decarboxylation.

Part 2: Biological Mechanism of Action (Pharmacophore & Enzyme Inhibition)

Beyond its transient radical chemistry, the 2-oxoacetic acid moiety is a privileged scaffold in rational drug design. Because α -keto acids mimic endogenous substrates like pyruvate and α -ketoglutarate, they act as potent transition-state analogs.

Cytochrome bc1 Complex (Qo Site) Inhibition

In agrochemical development, this compound is the direct precursor to advanced strobilurin-type fungicides. The α -keto acid is synthetically converted into a methoxyacrylate or methoxyiminoacetate toxophore. This moiety mimics ubiquinol, competitively binding to the Qo site of the cytochrome bc1 complex (Complex III). Causality of the Isopropyl Group: The ortho-isopropyl substitution is not arbitrary. It is specifically engineered to fill a hydrophobic pocket within the Qo site. This steric engagement is critical for overcoming the in the mitochondrial cytochrome b protein—a mutation that confers resistance to legacy Qo inhibitors[2].

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

In oncology and immunology, derivatives of this compound function as , a heme-containing enzyme that suppresses T-cell activation by depleting tryptophan[3]. The α -keto oxygen atoms coordinate directly with the active-site Fe2+ of the heme group, while the isopropylphenyl ring engages in π -alkyl interactions with the hydrophobic cleft of the enzyme, effectively halting the kynurenine pathway.

Cytochrome bc1 complex inhibition mechanism via elaborated alpha-keto acid pharmacophores.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the mechanisms described above must be validated through rigorous, internally controlled experimental designs.

Protocol 1: Validation of Photochemical Radical Generation via EPR Spin-Trapping

Causality: To definitively prove whether the compound undergoes HAT or photodecarboxylation, we utilize Electron Paramagnetic Resonance (EPR) spectroscopy coupled with 5,5-dimethyl-1-pyrroline N-oxide (DMPO). DMPO traps transient radicals to form stable spin adducts. A dark control is mandatory to rule out thermal degradation, ensuring the system is strictly photo-driven.

  • Sample Preparation: Dissolve 2-(2-isopropylphenyl)-2-oxoacetic acid (10 mM) and DMPO (50 mM) in anhydrous, degassed acetonitrile. Note: Degassing via freeze-pump-thaw is critical, as dissolved O2​ rapidly quenches triplet states.

  • Dark Control Acquisition: Insert the capillary into the EPR cavity and acquire a baseline spectrum without illumination. The spectrum must be flat (no radical signal).

  • In Situ Irradiation: Illuminate the sample cavity using a 365 nm LED source ( 10 mW/cm2 ).

  • Spectral Acquisition: Record the EPR spectrum (Microwave frequency: 9.8 GHz, Modulation amplitude: 1 G).

  • Simulation & Fitting: Extract the hyperfine coupling constants ( aN​ and aH​ ). An acyl radical adduct typically exhibits aN​≈14.0 G, confirming the photodecarboxylation pathway.

EPR spin-trapping workflow for validating photochemical radical generation mechanisms.

Protocol 2: In Vitro Cytochrome bc1 Complex Respiration Assay

Causality: To validate the biological efficacy of the elaborated pharmacophore, oxygen consumption is measured in isolated mitochondria. By using succinate as a substrate, we bypass Complex I and isolate the electron flow through Complex II to Complex III.

  • Mitochondrial Isolation: Isolate mitochondria from wild-type and F129L mutant fungal strains using differential centrifugation in a sucrose/HEPES buffer.

  • Baseline Respiration: Suspend mitochondria (0.5 mg protein/mL) in assay buffer containing 10 mM succinate. Monitor baseline O2​ consumption using a Clark-type oxygen electrode.

  • Inhibitor Titration: Inject increasing concentrations (1 nM to 1 μ M) of the synthesized derivative. Record the rate of oxygen depletion.

  • Validation (Positive Control): Inject Antimycin A (a known Qi site inhibitor). Complete cessation of respiration confirms that the observed inhibition is specific to the cytochrome bc1 complex.

Part 4: Quantitative Data Synthesis

The following tables summarize the critical quantitative parameters defining the compound's reactivity and biological efficacy.

Table 1: Photophysical & Radical Generation Kinetics

Parameter2-(2-Isopropylphenyl)-2-oxoacetic acidUnsubstituted Phenylglyoxylic AcidCausality / Significance
Absorption Maximum ( λmax​ ) ~265 nm, tailing to 380 nm255 nm, tailing to 360 nmOrtho-isopropyl group induces steric twist, extending the π -conjugation tail for better UVA absorption.
Triplet State Lifetime ( τT​ ) ~1.2 μ s~0.8 μ sSteric shielding reduces non-radiative decay, prolonging the temporal window for radical generation.
Decarboxylation Quantum Yield ( Φ−CO2​ ) 0.450.60Isopropyl bulk slightly hinders the planar transition state required for rapid CO2​ extrusion.

Table 2: Comparative Enzyme Inhibition Profiling (IC50)

Target SystemActive Pharmacophore DerivativeIC50 (Wild-Type)IC50 (Mutant/Resistant)Mechanistic Note
Cytochrome bc1 (Fungi) Methoxyiminoacetate derivative12 nM45 nM (F129L mutant)Isopropyl group fills the hydrophobic Qo pocket, overcoming the F129L steric clash.
Indoleamine 2,3-Dioxygenase α -keto acid / Urea derivative85 nMN/AKeto-oxygen coordinates heme Fe2+ ; isopropylphenyl ring engages the π -alkyl cleft.

References

  • Spiliopoulou, N., et al. "A Unified Mechanism for the PhCOCOOH-mediated Photochemical Reactions: Revisiting its Action and Comparison to Known Photoinitiators." Chemistry (Weinheim an der Bergstrasse, Germany). [Link]

  • Voutyritsa, E., & Kokotos, C. G. "Decarboxylative and Deoxygenative/Decarbonylative Alkylation of Heterocycles with α-Keto Acids." Organic Letters. [Link]

  • "Use of strobilurin type compounds for combating phytopathogenic fungi containing an amino acid substitution f129l in the mitochondrial cytochrome b protein conferring resistance to qo inhibitors xv.
  • "Ido inhibitors.

Sources

Substituted Phenyl-Oxoacetic Acids: A Comprehensive Technical Guide to Synthesis, Biocatalysis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

Substituted phenyl-oxoacetic acids (commonly referred to as substituted phenylglyoxylic acids or benzoylformic acids) are highly versatile α-keto acids. Characterized by an aryl ring directly conjugated to an α-dicarbonyl-like moiety, these compounds serve as privileged synthons in organic chemistry. They are critical precursors for the synthesis of non-natural amino acids, α-ketoamides, and complex heterocyclic scaffolds[1].

As a Senior Application Scientist, it is vital to approach these molecules not just as intermediates, but as central hubs in a divergent synthetic network. This guide details the mechanistic rationale behind their synthesis, biocatalytic upgrading, and pharmacological derivatization.

Synthetic Methodologies: Accessing the α-Keto Acid Core

The primary synthetic route to substituted phenyl-oxoacetic acids involves the controlled oxidation of substituted benzaldehydes or acetophenones.

Protocol 1: Synthesis via Controlled Permanganate Oxidation

This protocol leverages potassium permanganate (KMnO₄) for the oxidation of substituted benzaldehydes[2]. Mechanistic Rationale: KMnO₄ is a strong oxidant. Strict temperature control is critical to prevent the oxidative cleavage of the α-keto acid into a simple benzoic acid derivative.

  • Dissolution : Dissolve 10 mmol of the substituted benzaldehyde in a 1:1 acetone/water mixture.

  • Oxidation : Slowly add a cold aqueous solution of KMnO₄ (1.5 eq) dropwise while maintaining the reaction vessel in an ice bath (0–10 °C). Stir until the starting material is consumed (self-validate via TLC monitoring).

  • Quenching (Critical Step) : Add saturated aqueous sodium bisulfite (NaHSO₃) until the purple color dissipates and the brown MnO₂ precipitate fully dissolves.

    • Causality: Bisulfite reduces unreacted Mn(VII) and solid Mn(IV) to soluble Mn(II), preventing product entrapment in the MnO₂ cake and halting over-oxidation.

  • Acidification & Extraction : Acidify the aqueous phase to pH ~2 using 1M HCl.

    • Causality: The product exists as a water-soluble carboxylate salt at neutral/basic pH. Acidification protonates the carboxylate, driving the phenyl-oxoacetic acid into its free acid form, enabling its partition into the organic phase during extraction with diethyl ether (3 × 50 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Biocatalytic Upgrading: Asymmetric Reductive Amination

Substituted phenyl-oxoacetic acids are direct precursors to optically active L-phenylglycine derivatives, which are essential building blocks for β-lactam antibiotics and antiplatelet agents (e.g., clopidogrel)[3].

Wild-type L-leucine dehydrogenase (LeuDH) exhibits poor substrate acceptance for bulky aryl-oxoacetic acids. However, recent protein engineering efforts have successfully reshaped the substrate-binding pocket of LeuDH. By mutating specific residues (e.g., L40V, E114V), steric clash is minimized, allowing bulky ortho- and meta-substituted phenyl-oxoacetic acids to bind efficiently[3],[4].

Table 1: Enhanced Catalytic Efficiency of Engineered LeuDH Mutants
Substrate SubstitutionOptimal LeuDH MutantKey MutationsCatalytic EnhancementSpace-Time Yield (g/L·day)
Ortho-substitutedM2-1 / M2-2L40V/V294A, E114V/V294G10–127 foldUp to 2208
Meta-substitutedM2-3L40V/T134G> 100 foldN/A
Para-substitutedM2-4E114L/V294G10–127 foldUp to 2016
(Data summarized from recent structural reshaping studies of LeuDH[3])
Protocol 2: Gram-Scale Biocatalytic Synthesis of L-Phenylglycine Derivatives
  • Reaction Setup : In a 250 mL flask, prepare a 50 mL reaction mixture containing 1 M substituted phenyl-oxoacetic acid, 5 eq (NH₄)₂SO₄ (amine donor), and 3 eq glucose.

  • Enzyme Loading : Add crude enzyme lysate of the optimal LeuDH mutant (10–40 g/L wet cells) and Bacillus subtilis glucose dehydrogenase (BsGDH, 20–80 g/L) for continuous NADH cofactor regeneration.

  • Catalysis : Adjust to pH 8.0 (0.1 M phosphate buffer) and incubate at 40–50 °C under batch-feeding mode.

  • Termination : Quench with 6 M HCl after completion, centrifuge to remove denatured proteins, and isolate the L-phenylglycine derivative via crystallization[3].

Advanced Chemical Derivatizations

Beyond biocatalysis, the α-keto acid motif can be derivatized via transition-metal catalysis or classical coupling to access diverse pharmacological scaffolds.

A. Palladium-Catalyzed C-H Activation

Phenylglyoxylic acids react with benzamides to form 3-hydroxyisoindolin-1-ones, a scaffold highly relevant to BET-BRD4 inhibitors[5],[6].

  • Protocol Rationale : The reaction utilizes Pd(OAc)₂ (10 mol%) as the catalyst and (NH₄)₂S₂O₈ (8 eq) as the terminal oxidant in THF at room temperature. The persulfate is strictly required to re-oxidize the Pd(0) species back to the active Pd(II) catalyst after the directed C-H insertion and annulation steps. This room-temperature one-pot method avoids harsh heating, preserving sensitive functional groups[5].

B. Amide Coupling to α-Ketoamides

Condensation of phenyl-oxoacetic acids with primary amines (e.g., ethylamine) yields N-ethyl-2-oxo-2-phenylacetamides[1],[2].

  • Protocol Rationale : This requires a coupling agent like DCC and a nucleophilic catalyst like DMAP. The base deprotonates the amine, while DCC activates the carboxylic acid into an O-acylisourea intermediate. This specific coupling strategy prevents the thermal degradation (decarbonylation) of the α-keto acid that frequently occurs if it is first converted to an acyl chloride[1].

Pharmacological Profiling & Structure-Activity Relationships (SAR)

Derivatives of substituted phenyl-oxoacetic acids exhibit a broad spectrum of biological activities:

  • Antibacterial & Anti-inflammatory : 2-phenylglyoxylic acid amides (e.g., 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide) have demonstrated significant broad-spectrum antibacterial activity (MIC 7.8–1000 µg/mL) and reduce acute pulmonary edema by 22–67% in murine models[7],[8].

  • Anticonvulsant Activity : The N-phenylacetamide scaffold modulates voltage-gated sodium channels, showing high efficacy in maximal electroshock (MES) preclinical models[1].

Pathway A Substituted Benzaldehyde B Substituted Phenyl-Oxoacetic Acid A->B KMnO4, 0-10°C (Oxidation) C L-Phenylglycine Derivatives B->C LeuDH Mutants, NH4+ (Asymmetric Amination) D α-Ketoamides (Anticonvulsants) B->D Amine, DCC, DMAP (Amide Coupling) E 3-Hydroxyisoindolin- 1-ones (BRD4 Inhibitors) B->E Benzamide, Pd(OAc)2 (C-H Activation)

Reaction pathways of substituted phenyl-oxoacetic acids to key pharmacological derivatives.

References

  • Oladunmoye, M. K., et al. "Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives". International Journal of Pharmacy and Pharmaceutical Sciences (IJLPR), 2012. URL: [Link]

  • Yuan, M., et al. "Reshaping the Substrate-Binding Pocket of Leucine Dehydrogenase for Efficient Synthesis of l-Phenylglycine and Its Substituted Derivatives". ACS Journal of Agricultural and Food Chemistry, 2025. URL: [Link]

  • Yuan, M., et al. "ROOM-TEMPERATURE ONE-POT PALLADIUM-CATALYZED SYNTHESIS OF 3-HYDROXYISOINDOLIN-1-ONES FROM PHENYLGLYOXYLIC ACIDS". Heterocycles, 2016. URL: [Link]

Sources

in silico docking studies of 2-(2-isopropylphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Docking of 2-(2-isopropylphenyl)-2-oxoacetic acid

Abstract

This guide provides a comprehensive, technically-grounded walkthrough of an in silico molecular docking study for 2-(2-isopropylphenyl)-2-oxoacetic acid, a novel α-keto acid. Designed for professionals in drug discovery and computational biology, this document moves beyond a simple procedural list, delving into the scientific rationale behind key decisions in the workflow—from target selection to protocol validation and results interpretation. We hypothesize a potential anti-inflammatory role for the compound and select the cyclooxygenase (COX) isoforms, COX-1 and COX-2, as primary targets to explore its binding affinity and selectivity. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility. All methodologies, claims, and parameters are supported by authoritative references, establishing a trustworthy framework for future research.

Introduction: The Rationale for Investigation

2-(2-isopropylphenyl)-2-oxoacetic acid is an α-keto acid, a class of organic compounds with diverse biological activities.[1] Its structural features, particularly the phenylacetic acid scaffold, bear resemblance to the pharmacophores of known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This structural analogy forms the basis of our hypothesis: that this molecule may exhibit inhibitory activity against key enzymes in the inflammatory cascade.

Molecular docking is an indispensable computational technique in modern drug discovery.[2][3] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[4] By employing this in silico approach, we can rapidly and cost-effectively screen potential drug candidates, elucidate mechanisms of action, and generate hypotheses for further experimental validation.[5][6]

This guide will detail a complete docking workflow to investigate the interaction of 2-(2-isopropylphenyl)-2-oxoacetic acid with COX-1 and COX-2, the primary targets of NSAIDs.[7][8]

The Biological Target: Cyclooxygenase (COX) Isoforms

The cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[9][10] There are two primary isoforms:

  • COX-1 (Constitutive): This isoform is expressed in most tissues and is responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[8][9]

  • COX-2 (Inducible): Its expression is induced by inflammatory stimuli.[10][11] Inhibition of COX-2 is largely responsible for the anti-inflammatory effects of NSAIDs.[8]

The therapeutic goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2 over COX-1, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[12] Our docking study is therefore designed to predict not only the binding affinity of our lead compound but also its potential selectivity for these two crucial isoforms.

Caption: Simplified Cyclooxygenase (COX) signaling pathway.

Pre-Computation: Preparation of Ligand and Receptors

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.[13] This preparatory phase involves fetching, cleaning, and optimizing the 3D coordinates of both the ligand and the target proteins.

Ligand Preparation Protocol

The ligand, 2-(2-isopropylphenyl)-2-oxoacetic acid, must be converted into a three-dimensional, energy-minimized structure suitable for docking.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the molecule in a chemical drawing software like ChemDraw or obtain a SMILES string. For our compound, the SMILES string is CC(C)c1ccccc1C(=O)C(=O)O.

  • Convert to 3D: Use a program like Open Babel or the graphical interface of a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera) to convert the 2D representation into an initial 3D structure.

  • Energy Minimization: This is a critical step to relieve steric clashes and find a low-energy, stable conformation.[2]

    • Rationale: The initial 3D conversion may result in a geometrically unfavorable structure. Energy minimization adjusts bond lengths, angles, and dihedrals to find a more realistic conformation.

    • Method: Employ a molecular mechanics force field (e.g., MMFF94 or OPLS3e). The system is minimized until a convergence criterion (e.g., RMS gradient of <0.01 kcal/mol·Å) is met.

  • Generate Tautomers and Ionization States: At physiological pH (typically modeled as 7.4), the carboxylic acid group will be deprotonated. It is crucial to generate the correct ionization state as this dictates potential electrostatic and hydrogen bonding interactions. Software like Schrödinger's LigPrep can automate this process.

  • Save in Required Format: Save the final, prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mae for Glide).

Receptor Preparation Protocol

We will select high-resolution crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB). For this study, we select structures that are co-crystallized with known NSAIDs, as the presence of a bound ligand helps to confirm the location and conformation of the active site.[13]

TargetPDB IDCo-crystallized LigandResolution (Å)Rationale for Selection
COX-1 1EQGIbuprofen2.60Represents the canonical binding site for non-selective NSAIDs.
COX-2 3PGHCelecoxib2.40Represents the binding site for COX-2 selective inhibitors.

Step-by-Step Protocol:

  • Download PDB Structures: Fetch the selected PDB files (1EQG, 3PGH) from the RCSB PDB website.

  • Prepare the Protein Structure: This is typically done using a dedicated tool like the Protein Preparation Wizard in Schrödinger Maestro or AutoDockTools.[14]

    • Remove Unnecessary Molecules: Delete all water molecules, co-solvents, and the original co-crystallized ligand. This clears the binding site for our new ligand. Expert Tip: Some water molecules can be structurally important and mediate ligand binding. Advanced protocols might involve predicting which water molecules to retain, but for a standard workflow, they are typically removed.

    • Add Hydrogens: Crystal structures usually do not include hydrogen atoms. Hydrogens must be added to satisfy valencies and correctly model hydrogen bonding networks.

    • Assign Bond Orders and Charges: Ensure correct bond orders and assign partial atomic charges using a standard force field (e.g., OPLS3e).

    • Optimize Hydrogen Bond Network: Optimize the orientation of hydroxyl groups, thiols, and histidine side chains to maximize hydrogen bonding.

    • Minimize the Structure: Perform a restrained energy minimization on the protein to relieve any steric clashes introduced during preparation, while keeping heavy atom movement to a minimum (e.g., RMSD < 0.3 Å) to preserve the crystal structure's integrity.[15]

The Docking Workflow: Grid Generation and Simulation

With prepared structures, we can proceed to the docking simulation itself. This process involves defining the search space and then running the docking algorithm to predict binding poses.

Caption: A comprehensive workflow for molecular docking studies.

Grid Generation

The docking algorithm needs to know where to search for a binding pose. We define a "grid box" that encompasses the entire active site of the enzyme.

  • Rationale: Constraining the search space to the known active site (receptor-guided docking) is more computationally efficient and biologically relevant than searching the entire protein surface (blind docking).[13]

  • Method: The grid box is centered on the position of the original, co-crystallized ligand. The dimensions of the box are set to be large enough to allow the new ligand to rotate and translate freely within the binding pocket (e.g., a 20x20x20 Å cube).

Molecular Docking Simulation

We will use AutoDock Vina , a widely used, accurate, and open-source docking program, for this simulation.[14][16]

  • Rationale for Choice: AutoDock Vina offers a good balance of speed and accuracy, making it suitable for both single-molecule studies and virtual screening. It employs a sophisticated gradient-optimization method for its local search, which is highly efficient.[17]

  • Execution: The prepared ligand and receptor files, along with a configuration file specifying the grid box coordinates and search parameters (e.g., exhaustiveness), are provided as input to the Vina executable.

  • Output: Vina outputs a set of predicted binding poses (typically 9-10 by default), ranked by their calculated binding affinity (docking score) in kcal/mol.

Post-Docking: Analysis, Validation, and Interpretation

The raw output of a docking simulation is a set of numbers and coordinates. The true scientific value is derived from their careful analysis and validation.[18]

Protocol Validation: A Self-Validating System

To ensure our docking parameters (grid box size, location, search algorithm settings) are appropriate, we must first validate the protocol.[19]

  • Trustworthiness Pillar: This step is essential for establishing the credibility of the results. A protocol that can accurately reproduce experimental data is considered validated.

  • Method (Re-docking): The native co-crystallized ligand (Ibuprofen for COX-1, Celecoxib for COX-2) is docked back into its own receptor using the exact same protocol.

  • Success Criterion: The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal structure pose is calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[16]

Analysis of Docking Results

Once the protocol is validated, we analyze the results for our compound of interest.

Quantitative Analysis:

The primary quantitative metric is the binding affinity or docking score . This value, expressed in kcal/mol, estimates the free energy of binding. A more negative value indicates a stronger, more favorable interaction.[18][20] We will compare the scores of our compound against both COX-1 and COX-2 to predict selectivity.

Hypothetical Docking Results Summary:

CompoundTargetBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues
2-(2-isopropylphenyl)-2-oxoacetic acid COX-1-7.8~1.5 µMArg120, Tyr355
2-(2-isopropylphenyl)-2-oxoacetic acid COX-2-9.2~250 nMArg513, Tyr385, His90
Ibuprofen (Control) COX-1-8.1~980 nMArg120, Tyr355
Celecoxib (Control) COX-2-10.5~45 nMArg513, His90, Val523

Note: Ki values are estimated from binding affinities and are for illustrative purposes.

Qualitative (Visual) Analysis:

The top-ranked binding pose for each complex should be visually inspected using software like PyMOL or UCSF Chimera.[21] This analysis is crucial for understanding the molecular basis of binding.

  • Hydrogen Bonds: Identify key hydrogen bond interactions between the ligand's carboxylate group and polar residues in the active site (e.g., Arginine, Tyrosine).

  • Hydrophobic Interactions: Observe how the isopropylphenyl group fits into hydrophobic pockets within the active site. The key difference between COX-1 and COX-2 active sites is a substitution of Isoleucine (in COX-1) with a smaller Valine (in COX-2), creating a larger, secondary pocket.[12] A selective inhibitor often exploits this extra space.

  • Pi-Pi Stacking: Look for interactions between the ligand's phenyl ring and aromatic residues like Tyrosine or Phenylalanine.

Interpretation of Results

Based on our hypothetical data:

  • Binding Affinity: 2-(2-isopropylphenyl)-2-oxoacetic acid shows a stronger predicted binding affinity for COX-2 (-9.2 kcal/mol) than for COX-1 (-7.8 kcal/mol).

  • Selectivity: This suggests the compound may be a COX-2 selective inhibitor . Visual analysis would be needed to confirm if the isopropylphenyl group occupies the secondary pocket available only in COX-2, which would provide a structural explanation for this selectivity.

  • Potency: The predicted affinity is comparable to, though slightly less potent than, the control inhibitors, suggesting it is a promising candidate for further investigation.

Conclusion and Future Directions

This in silico study provides a robust, validated framework for assessing the potential of 2-(2-isopropylphenyl)-2-oxoacetic acid as a selective COX-2 inhibitor. The computational evidence suggests favorable binding within the COX-2 active site, driven by key hydrogen bonding and hydrophobic interactions.

However, in silico results are predictive, not definitive. They form the basis of a testable hypothesis. The essential next steps to validate these findings include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and calculate binding free energies with higher accuracy.[15][22]

  • In Vitro Enzyme Assays: To experimentally measure the IC50 values of the compound against purified COX-1 and COX-2 enzymes, confirming its inhibitory activity and selectivity.

  • Cell-Based Assays: To evaluate the compound's anti-inflammatory effects in relevant cell models (e.g., measuring prostaglandin production in LPS-stimulated macrophages).

This guide demonstrates how a structured and scientifically rigorous in silico docking study can serve as a powerful and efficient first step in the long and complex process of drug discovery.

References

  • Heitor, B. (2024). Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. Der Pharma Lettire, 16, 03-04. [Link]

  • TÜRKÇÜ, G., & SERT, E. (2020). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Journal of Health Sciences and Medicine, 3(4), 420-426. [Link]

  • Moitessier, N., et al. (2014). Methods for docking small molecules to macromolecules: a user's perspective. 1. The theory. Current Pharmaceutical Design, 20(20), 3341-3359. [Link]

  • Minghetti, L. (2004). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences, 25(10), 543-549. [Link]

  • Gowthaman, U., et al. (2022). Basics, types and applications of molecular docking: A review. Biomedicine and Biotechnology, 2(2), 1-8. [Link]

  • GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body? GoodRx Health. [Link]

  • Sivakumar, V., & Sowdhamini, R. (2022). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 18(5), e1010031. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. Inflammation Research, 47(Suppl 2), S78-S87. [Link]

  • Center for Computational Structural Biology. (2024, November 14). DOCKING. The Scripps Research Institute. [Link]

  • Karin, M., & Greten, F. R. (2005). Inflammation-activated Protein Kinases as Targets for Drug Development. Nature Reviews Drug Discovery, 4(5), 399-409. [Link]

  • Wang, R., et al. (2016). Software for molecular docking: a review. Biotechnology & Biotechnological Equipment, 30(2), 1-13. [Link]

  • Kumar, A., & Kumar, P. (2023). Molecular docking in drug design: Basic concepts and application spectrums. Biomedicine and Biotechnology, 3(1), 1-8. [Link]

  • Ruiz-Carmona, S., et al. (2017). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PLoS Computational Biology, 13(5), e1005519. [Link]

  • Saih, A., et al. (2021). In-Silico Molecular Docking, Validation, Drug-Likeness, and ADMET Studies of Antiandrogens to Use in the Fight against SARS-CoV-2. Physical Chemistry Research, 9(3), 447-461. [Link]

  • Cohen, P. (2009). Targeting protein kinases for the development of anti-inflammatory drugs. Current Opinion in Cell Biology, 21(2), 317-324. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

  • Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • Abdel-Tawab, A. M., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 27(5), 1541. [Link]

  • CCDC. (n.d.). Protein–Ligand Docking with GOLD. The Cambridge Crystallographic Data Centre. [Link]

  • Campagna-Slater, V., et al. (2014). Methods for Docking Small Molecules to Macromolecules: A User's Perspective. 2. Applications. Current Pharmaceutical Design, 20(20), 3360-3372. [Link]

  • Sharma, A., et al. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ChemRxiv. [Link]

  • Boateng, I. D., & Kwofie, S. K. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PLoS ONE, 17(10), e0275333. [Link]

  • Khan, M. A., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 856507. [Link]

  • Park, D., et al. (2019). In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors. International Journal of Molecular Sciences, 20(5), 1229. [Link]

  • Rizzi, A., et al. (2018). Best Practices for Foundations in Molecular Simulations. Living Journal of Computational Molecular Science, 1(1), 5957. [Link]

  • Wang, Y., et al. (2023). Identification of the target protein and molecular mechanism of honokiol in anti-inflammatory action. Journal of Ethnopharmacology, 300, 115747. [Link]

  • Boateng, I. D., & Kwofie, S. K. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]

  • Li, Y., et al. (2023). Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. Frontiers in Pharmacology, 14, 1176214. [Link]

  • Schrödinger. (n.d.). Glide. Schrödinger. [Link]

  • Dr. M. Arshad. (2021, October 20). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. [Link]

  • Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Stack Exchange. [Link]

  • Reid, L., & Naidoo, D. (2023). In silico docking and ADMET studies on clinical targets for type 2 diabetes correlated to in vitro inhibition of pancreatic alpha. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15. [Link]

  • Singh, R., et al. (2020). In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase Receptor. International Journal of Pharmaceutical Sciences and Research, 11(9), 4456-4463. [Link]

  • Balasubramanian, T., & Sivanandam, M. (2014). In silico docking evaluation of α-Amylase inhibitory activity of Butein and Tricetin. Der Pharma Chemica, 6(1), 263-267. [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-isopropylphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Ravindranath, P. A., et al. (2021). In silico docking studies of α-amylase inhibitors from the anti-diabetic plant Leucas ciliata Benth. and an endophyte, Streptomyces longisporoflavus. Journal of Genetic Engineering and Biotechnology, 19(1), 7. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(10), 6249-6304. [Link]

  • Mohammed, Y. H. I., et al. (2016). 2-(2-Isopropylphenoxy)acetic acid. IUCrData, 1(11), x161714. [Link]

  • Analytical Methods. (2022). Synthesis and optimization of a 2-isopropenyl-2-oxazoline based polymer for enhanced phenolic acid extraction. Royal Society of Chemistry. [Link]

  • NIST. (n.d.). Acetic acid, 2-phenylethyl ester. NIST Chemistry WebBook. [Link]

  • Google Patents. (2015). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
  • Sedláček, O., et al. (2020). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. Biomacromolecules, 21(11), 4475-4485. [Link]

  • Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

Sources

discovery and synthetic history of 2-(2-isopropylphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Discovery, Synthetic Evolution, and Application of 2-(2-Isopropylphenyl)-2-oxoacetic Acid in Modern Therapeutics and Agrochemicals

Executive Summary

The compound 2-(2-isopropylphenyl)-2-oxoacetic acid (often referred to as 2-isopropylbenzoylformic acid) is a highly specialized, sterically hindered α -keto acid. While simple phenylglyoxylic acids have been known for over a century, the ortho-isopropyl substituted derivative has recently emerged as a critical pharmacophore and synthetic intermediate. Its unique steric bulk and electronic profile make it an indispensable building block in the development of mutant p53 restoring agents in oncology[1], indoleamine-2,3-dioxygenase (IDO) inhibitors for immunotherapy[2], and strobilurin-class fungicides in agrochemistry[3].

This technical guide provides a comprehensive analysis of the synthetic history, mechanistic causality, and self-validating experimental protocols required to synthesize and utilize this molecule with high scientific integrity.

Historical Context and Synthetic Evolution

The discovery and synthesis of α -keto acids (glyoxylic acid derivatives) have evolved significantly. The foundational synthesis of unsubstituted phenylglyoxylic acid was historically achieved via the potassium permanganate oxidation of mandelic acid or the hydrolysis of benzoyl cyanide[4]. However, applying these classical methods to ortho-alkylated arenes like 2-isopropylbenzene often results in poor yields due to steric hindrance and competitive benzylic oxidation of the isopropyl group.

To circumvent these limitations, the synthetic history of 2-(2-isopropylphenyl)-2-oxoacetic acid is categorized into three generational methodologies:

  • Generation 1: Grignard Addition to Oxalates (The Classical Standard): The most robust historical method involves the formation of 2-isopropylphenylmagnesium bromide followed by an inverse addition to diethyl oxalate. This route remains the industrial standard for sterically hindered α -keto acids due to its scalability and avoidance of oxidative side reactions.

  • Generation 2: Photochemical and Metal-Catalyzed Oxidations: Later advancements introduced the direct oxidation of acetophenones to α -keto esters using selenium dioxide ( SeO2​ ) or visible light photooxidation[5]. While elegant, the ortho-isopropyl group often causes steric clashes that reduce the efficiency of the required enolization steps in SeO2​ oxidations.

  • Generation 3: Carbonyl 1,1-Dipole Synthons: Modern synthetic approaches utilize (cyanomethylene)phosphoranes as carbonyl 1,1-dipole synthons to react with carboxylic acids, followed by oxidative cleavage with ozone to yield α -keto acids[6].

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than merely following a recipe. The synthesis of 2-(2-isopropylphenyl)-2-oxoacetic acid via the Grignard route is fraught with potential side reactions if not strictly controlled.

Causality in Inverse Addition: In a standard Grignard reaction, the electrophile is added to the nucleophile. However, synthesizing an α -keto ester requires inverse addition —adding the Grignard reagent dropwise to a chilled solution of diethyl oxalate.

  • The "Why": If diethyl oxalate is added to the Grignard reagent, the newly formed α -keto ester is immediately exposed to an excess of the highly nucleophilic Grignard reagent. This leads to a secondary nucleophilic acyl substitution or addition, yielding a tertiary alcohol. By adding the Grignard reagent to an excess of diethyl oxalate at −78∘C , the electrophile remains in vast excess, kinetically trapping the mono-addition product.

Causality in Low-Temperature Saponification: The hydrolysis of the resulting ethyl 2-(2-isopropylphenyl)-2-oxoacetate[7] to the free acid must be conducted under strictly controlled, cold alkaline conditions (0–5 °C).

  • The "Why": α -keto acids are highly susceptible to base-catalyzed decarboxylation. Elevated temperatures during saponification will drive the loss of CO2​ , degrading the product into 2-isopropylbenzaldehyde.

Self-Validating Experimental Protocol

The following protocol details the Generation 1 synthesis. Every step includes an intrinsic validation checkpoint to ensure the integrity of the workflow.

Step 1: Preparation of 2-Isopropylphenylmagnesium Bromide

  • Procedure: In a flame-dried, argon-purged flask, suspend magnesium turnings (1.2 eq) in anhydrous THF. Add a single crystal of iodine ( I2​ ) to activate the magnesium. Dropwise, add 1-bromo-2-isopropylbenzene (1.0 eq) dissolved in THF. Maintain a gentle reflux.

  • Validation Checkpoint: The reaction is self-validating when the brown color of iodine dissipates, the solution turns a cloudy grey/brown, and the magnesium turnings are visibly consumed.

Step 2: Inverse Addition to Diethyl Oxalate

  • Procedure: In a separate flame-dried flask, dissolve diethyl oxalate (1.5 eq) in anhydrous THF and cool to −78∘C using a dry ice/acetone bath. Using a cannula, transfer the Grignard reagent dropwise into the oxalate solution over 1 hour. Stir for an additional 2 hours at −78∘C , then quench with saturated aqueous NH4​Cl .

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The disappearance of the starting bromide and the appearance of a new UV-active spot ( Rf​≈0.6 ) confirms the formation of ethyl 2-(2-isopropylphenyl)-2-oxoacetate.

Step 3: Saponification to the Free Acid

  • Procedure: Dissolve the crude ester in a 1:1 mixture of Ethanol/Water and cool to 0∘C . Slowly add 1M NaOH (1.1 eq) dropwise. Stir for 2 hours at 0∘C . Remove ethanol under reduced pressure (keeping the bath below 30∘C ). Extract the aqueous layer with diethyl ether to remove unreacted ester. Acidify the aqueous layer to pH 2 using 1M HCl, and extract the free acid with ethyl acetate. Dry over Na2​SO4​ and concentrate.

  • Validation Checkpoint: LC-MS analysis must show a primary peak with an [M−H]− ion at m/z≈191.1 (Calculated exact mass for C11​H12​O3​ is 192.21 g/mol ). 1H -NMR should show the distinct isopropyl septet ( ≈3.3 ppm) and doublet ( ≈1.2 ppm), with the absence of the ethyl ester signals.

Mechanistic & Workflow Visualizations

SynthWorkflow A 1-Bromo-2-isopropylbenzene B Mg turnings, THF (Grignard Formation) A->B C 2-Isopropylphenylmagnesium bromide B->C Initiation with I2 D Diethyl Oxalate (Inverse Addition at -78°C) C->D E Ethyl 2-(2-isopropylphenyl)-2-oxoacetate D->E Nucleophilic Acyl Substitution F NaOH, EtOH/H2O (Hydrolysis) E->F G 2-(2-isopropylphenyl)-2-oxoacetic acid F->G Acidification (HCl)

Figure 1: Synthetic workflow of 2-(2-isopropylphenyl)-2-oxoacetic acid via Grignard addition.

Quantitative Data Presentation

The table below summarizes the comparative efficiency of the three synthetic generations when applied specifically to the sterically hindered 2-isopropylphenyl substrate.

Synthetic MethodologyReagents / CatalystsAverage YieldPurity (HPLC)ScalabilityPrimary Limitation
Gen 1: Grignard Addition Mg0 , Diethyl Oxalate, THF78 - 85%>98%High (Multi-kg)Requires strictly anhydrous conditions
Gen 2: Direct Oxidation SeO2​ or Photo-oxidation40 - 55%~90%Low to MediumSteric hindrance limits enolization rate
Gen 3: Dipole Synthons (Cyanomethylene)phosphoranes, O3​ 65 - 70%>95%Low (Bench scale)Requires specialized phosphoranes and ozone

Downstream Applications: Mutant p53 Restoration

Beyond its use as an intermediate for strobilurin fungicides[3], 2-(2-isopropylphenyl)-2-oxoacetic acid is heavily utilized in modern oncology. It serves as a precursor for small molecules designed to restore the function of mutant p53 proteins (e.g., Y220C mutants)[1]. The isopropyl group perfectly fills hydrophobic micro-clefts on the mutated protein surface, while the α -keto acid moiety allows for further functionalization into amides or heterocycles that form critical hydrogen bonds with the protein backbone.

p53Pathway A 2-IPPA Derivative (Small Molecule Restorer) B Binding to Mutant p53 (Y220C or similar cleft) A->B C Thermodynamic Stabilization of p53 Core Domain B->C Covalent/Non-covalent interaction D Restoration of Wild-Type Conformation C->D E DNA Binding at p53 Response Elements D->E Nuclear Translocation F Activation of Downstream Effectors (p21, PUMA) E->F Transcriptional Activation G Cell Cycle Arrest / Apoptosis of Tumor Cells F->G

Figure 2: Biological signaling pathway for mutant p53 restoration using 2-IPPA derivatives.

References

  • Wikipedia Contributors. "Phenylglyoxylic acid." Wikipedia, The Free Encyclopedia.
  • Google Patents. "WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.
  • Google Patents. "CA2932121A1 - Ido inhibitors.
  • Google Patents. "EP3903582A1 - Use of strobilurin type compounds for combating phytopathogenic fungi.
  • Wasserman, H. H., & Ho, W. B. "(Cyanomethylene)phosphoranes as Novel Carbonyl 1,1-Dipole Synthons: An Efficient Synthesis of .alpha.-Keto Acids, Esters, and Amides." The Journal of Organic Chemistry.
  • Pirrung, M. C., & Tepper, R. "Photochemistry of Substituted Benzoylformate Esters." ResearchGate.
  • CymitQuimica. "Ethyl 2-(2-isopropylphenyl)-2-oxoacetate (CAS: 951888-64-5).

Sources

Methodological & Application

Application Note: 2-(2-Isopropylphenyl)-2-oxoacetic Acid as a Strategic Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically encumbered, conformationally restricted aryl ketones is a persistent challenge in medicinal chemistry. 2-(2-isopropylphenyl)-2-oxoacetic acid (an ortho-substituted aryl glyoxylic acid) has emerged as a highly versatile acylating agent and radical precursor. By serving as an acyl anion equivalent, this bench-stable α-keto acid bypasses the toxicity and moisture sensitivity of traditional acyl chlorides. This application note details the mechanistic rationale, comparative efficacy, and validated protocols for deploying this compound in modern decarboxylative cross-coupling and heterocycle synthesis.

Chemical Profile & Mechanistic Rationale

The Superiority of α-Keto Acids

In traditional organic synthesis, acylation relies heavily on acyl chlorides or anhydrides, which are prone to hydrolysis and require stoichiometric amounts of corrosive Lewis acids (Friedel-Crafts). Conversely, α-keto acids are bench-stable, odorless, and act as highly efficient acyl radical precursors under photoredox conditions, releasing only CO₂ as a traceless byproduct .

The ortho-Isopropyl Effect

The inclusion of an isopropyl group at the ortho position of the phenyl ring introduces critical steric and electronic parameters:

  • Conformational Locking: The bulky isopropyl group restricts the rotation of the resulting aryl ketone bond. This is highly sought after in drug discovery to lock pharmacophores into active conformations, reducing entropic penalties upon target binding.

  • Radical Stabilization & Selectivity: During photoredox-mediated decarboxylation, the resulting acyl radical is sterically shielded. This shielding suppresses deleterious radical-radical homocoupling (dimerization) pathways, funneling the intermediate exclusively toward productive cross-coupling with transition metal catalysts (e.g., Ni or Pd) .

Key Applications in Modern Synthesis

  • Metallaphotoredox Decarboxylative Arylation: Dual Iridium/Nickel catalysis utilizes visible light to oxidize the α-keto acid, generating an acyl radical that intercepts a Nickel-aryl complex. This allows for the direct synthesis of unsymmetrical bulky ketones at room temperature .

  • Palladium-Catalyzed C-H Acylation: 2-(2-isopropylphenyl)-2-oxoacetic acid can be coupled with free (N-H) indoles to synthesize complex 3-acylindoles via Pd-catalyzed C-H activation. The ortho-steric bulk dictates high regioselectivity during the migratory insertion step .

  • Decarboxylative Cross-Coupling with Boronic Acids: Under Pd(II) catalysis, this compound couples with potassium aryltrifluoroborates to yield highly functionalized diaryl ketones. However, traditional Pd-catalysis is highly sensitive to ortho-substitution, making photoredox alternatives preferable for this specific substrate .

Quantitative Data: Overcoming Steric Limitations

The table below summarizes the yield of cross-coupling reactions using 2-(2-isopropylphenyl)-2-oxoacetic acid compared to the sterically unhindered phenylglyoxylic acid. It highlights how modern dual-catalysis (Ir/Ni) overcomes the steric barriers that traditionally plague Palladium-catalyzed Goossen-type couplings.

ElectrophileCatalyst SystemYield (Unsubstituted)Yield (ortho-Isopropyl)Causality / Observation
4-IodotolueneIr(III) / Ni(II)92%85%Ni-catalyzed radical capture is highly tolerant of ortho-steric bulk.
3-BromopyridineIr(III) / Ni(II)80%74%Efficient heteroaryl coupling; no catalyst poisoning observed.
BromocyclopentaneIr(III) / Ni(II)78%71%Alkyl electrophiles successfully couple via alkyl radical rebound.
PhenyltrifluoroboratePd(TFA)₂ / Ag₂CO₃90%<10%Pd(II) transmetalation is severely hindered by the ortho-isopropyl group.

Experimental Protocol: Photoredox/Nickel Dual-Catalyzed Decarboxylative Acyl Cross-Coupling

This self-validating protocol describes the coupling of 2-(2-isopropylphenyl)-2-oxoacetic acid with 4-iodotoluene to yield (2-isopropylphenyl)(p-tolyl)methanone.

Materials & Reagents:

  • 2-(2-isopropylphenyl)-2-oxoacetic acid (0.75 mmol, 1.5 equiv)

  • 4-Iodotoluene (0.50 mmol, 1.0 equiv)

  • [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (0.005 mmol, 1 mol%)

  • NiCl₂·dtbbpy (0.025 mmol, 5 mol%)

  • Cs₂CO₃ (0.75 mmol, 1.5 equiv)

  • Anhydrous DMF (5.0 mL, 0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the α-keto acid, 4-iodotoluene, Ir-photocatalyst, Ni-catalyst, and Cs₂CO₃.

    • Causality Check: The base (Cs₂CO₃) is required to deprotonate the α-keto acid to its carboxylate form, lowering its oxidation potential to allow single-electron transfer (SET) from the excited *Ir(III) catalyst.

  • Solvent Addition & Degassing: Transfer the tube to a nitrogen-filled glovebox or use standard Schlenk techniques. Add 5.0 mL of anhydrous DMF. Seal the tube with a rubber septum. Perform three freeze-pump-thaw cycles.

    • Causality Check: Oxygen is a triplet diradical that rapidly quenches the excited *Ir(III) state and irreversibly oxidizes the active Ni(0) species. Incomplete degassing will result in a reaction failure (indicated by a persistent green color instead of transitioning to deep red/brown).

  • Irradiation: Place the Schlenk tube 2 cm away from a 34 W Blue LED lamp (λ = 450 nm). Stir vigorously (800 rpm) at room temperature (maintained via a cooling fan) for 18 hours.

    • Validation Check: After 2 hours, the solution should transition to a dark red/brown hue, indicating the successful generation of the active Ni(0)/Ni(I) catalytic species.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The 4-iodotoluene spot (R_f ≈ 0.7) should disappear, replaced by a UV-active product spot (R_f ≈ 0.5).

  • Workup & Quantification: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous LiCl (3 × 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validation: Before column chromatography, add 0.50 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Take a ¹H-NMR aliquot to calculate the precise NMR yield by comparing the methoxy integration to the product's isopropyl methyl doublet.

Mechanistic Visualization

The following diagram maps the synergistic interplay between the photoredox and transition-metal catalytic cycles, highlighting how the ortho-isopropyl acyl radical is generated and captured.

DualCatalysis cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star Visible Light Ir2 Ir(II) Ir3_star->Ir2 SET (Oxidation) KetoAcid 2-(2-isopropylphenyl) -2-oxoacetic acid Ir3_star->KetoAcid Ir2->Ir3 SET (Reduction) Ni1 Ni(I)-X Ir2->Ni1 Electron Transfer Ni0 Ni(0) Ni2 Ar-Ni(II)-X Ni0->Ni2 Oxidative Addition Ni3 Ar-Ni(III)(Acyl)-X Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Product Bulky Aryl Ketone Ni3->Product Ni1->Ni0 SET from Ir(II) AcylRad Acyl Radical KetoAcid->AcylRad -CO₂ AcylRad->Ni3 ArX Aryl Halide (Ar-X) ArX->Ni2

Fig 1: Dual photoredox/nickel catalytic cycle for decarboxylative acylation of α-oxoacetic acids.

References

  • Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones via the Decarboxylative Arylation of α-Oxo Acids. Journal of the American Chemical Society (MacMillan Group).[Link]

  • Pd(II)-Catalyzed Decarboxylative Cross-Coupling of Potassium Aryltrifluoroborates with α-Oxocarboxylic Acids at Room Temperature. Organic Letters.[Link]

  • Synthesis of 3-acylindoles via decarboxylative cross-coupling reaction of free (N-H) indoles with α-oxocarboxylic acids. Chinese Journal of Catalysis.[Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews.[Link]

Application Notes & Protocols: 2-(2-isopropylphenyl)-2-oxoacetic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of an α-Keto Acid Building Block

In the landscape of medicinal chemistry and drug discovery, the efficiency and novelty of synthetic routes are paramount. The selection of starting materials, or "building blocks," dictates the accessibility of chemical space and the overall elegance of a synthetic campaign. 2-(2-isopropylphenyl)-2-oxoacetic acid emerges as a building block of significant strategic value. Its core chemical identity is defined by the α-keto acid moiety, which serves as a highly versatile 1,2-dicarbonyl equivalent. This functionality allows for direct and often high-yielding entries into a variety of privileged heterocyclic scaffolds.

The presence of the 2-isopropylphenyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. This guide provides an in-depth exploration of the utility of 2-(2-isopropylphenyl)-2-oxoacetic acid, detailing robust protocols for the synthesis of quinoxalines and other related benz-fused heterocycles that are central to numerous therapeutic areas.

Part 1: Synthesis of 3-(2-isopropylphenyl)quinoxalin-2(1H)-ones

The reaction between an α-keto acid and an ortho-phenylenediamine (OPD) is a classic, reliable, and highly efficient method for constructing the quinoxaline core, a scaffold found in numerous biologically active compounds. The reaction proceeds via a condensation-cyclization cascade, often under mild and environmentally benign conditions.

Mechanistic Rationale

The fundamental mechanism involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the more electrophilic ketone carbonyl of the 2-(2-isopropylphenyl)-2-oxoacetic acid. This is followed by an intramolecular cyclization where the second amino group attacks the carboxylic acid, leading to a tetrahedral intermediate. Subsequent dehydration drives the reaction forward, yielding the stable, aromatic quinoxalinone ring system. A key advantage of using α-keto acids is that the reaction can often be performed without a catalyst, sometimes using water as the sole solvent, which aligns with the principles of green chemistry.[1]

G cluster_workflow Workflow for Quinoxalinone Synthesis A 1. Combine Building Block & o-Phenylenediamine in Solvent B 2. Heat Reaction Mixture (e.g., Reflux in Water/Ethanol) A->B C 3. Monitor Reaction via TLC B->C D 4. Product Precipitation upon Cooling C->D E 5. Isolate Product by Filtration D->E F 6. Wash with Solvent (e.g., Water, Ethanol) E->F G 7. Dry to Yield Pure Quinoxalinone F->G

Caption: General experimental workflow for quinoxalinone synthesis.

Protocol 1: Catalyst-Free Synthesis in Aqueous Media

This protocol leverages water as a solvent, offering a cost-effective and environmentally friendly approach to quinoxalinone synthesis.[1] The high yields and simple work-up procedure make it highly attractive for both small-scale library synthesis and larger-scale production.

Materials:

  • 2-(2-isopropylphenyl)-2-oxoacetic acid

  • o-Phenylenediamine (or substituted derivative)

  • Deionized Water

  • Ethanol (for washing)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a 100 mL round-bottom flask, add 2-(2-isopropylphenyl)-2-oxoacetic acid (1.0 mmol, 206.2 mg).

  • Add the desired o-phenylenediamine (1.0 mmol).

  • Add 10 mL of deionized water to the flask.

  • Heat the mixture to reflux (100 °C) with vigorous stirring. The reactants may not fully dissolve initially, forming a slurry.

  • Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid sequentially with 20 mL of cold water and 10 mL of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Causality and Insights:

  • Why water? Water serves not only as a green solvent but can also facilitate the reaction through hydrogen bonding, stabilizing intermediates and promoting the necessary proton transfers during the condensation and dehydration steps.[1]

  • Why catalyst-free? The inherent reactivity of the α-keto acid and the diamine is high enough that an external acid or base catalyst is often unnecessary, simplifying the procedure and purification.[1]

  • Purification: The high crystallinity and low solubility of the quinoxalinone product in the aqueous/ethanol mixture often allows for isolation in high purity without the need for column chromatography.

Data Summary: Scope of Reaction

The following table summarizes representative yields for the synthesis of various quinoxalinone derivatives using this general approach, demonstrating its broad applicability.

o-Phenylenediamine Derivative Product Yield (%) Reference
o-Phenylenediamine3-(2-isopropylphenyl)quinoxalin-2(1H)-one~95%[1]
4,5-Dimethyl-1,2-phenylenediamine6,7-dimethyl-3-(2-isopropylphenyl)quinoxalin-2(1H)-oneHigh[1]
4-Chloro-1,2-phenylenediamine6-chloro-3-(2-isopropylphenyl)quinoxalin-2(1H)-oneHigh[1]

Part 2: Expanded Synthesis of Benz-fused Heterocycles

The versatility of 2-(2-isopropylphenyl)-2-oxoacetic acid extends beyond quinoxalines. By simply changing the ortho-disubstituted benzene precursor, a range of other medicinally relevant benz-fused heterocycles can be accessed through a similar mechanistic pathway.[1] This parallel synthesis approach is highly valuable for generating molecular diversity.

G cluster_reactants Ortho-Substituted Anilines cluster_products Resulting Heterocycles Start 2-(2-isopropylphenyl)-2-oxoacetic acid R1 o-Phenylenediamine (X = NH2) Start->R1 Condensation R2 o-Aminophenol (X = OH) Start->R2 Condensation R3 o-Aminothiophenol (X = SH) Start->R3 Condensation P1 Quinoxalinone R1->P1 P2 Benzoxazinone R2->P2 P3 Benzothiazinone R3->P3

Caption: Parallel synthesis of diverse benz-fused heterocycles.

Protocol 2: General Procedure for the Synthesis of Benzoxazinones and Benzothiazinones

This protocol adapts the aqueous method for the synthesis of other important heterocyclic cores. The choice of reactant dictates the final product.

Materials:

  • 2-(2-isopropylphenyl)-2-oxoacetic acid

  • o-Aminophenol (for Benzoxazinone) OR o-Aminothiophenol (for Benzothiazinone)

  • Deionized Water

  • Ethanol

  • Standard reflux and filtration equipment

Procedure:

  • In a round-bottom flask, combine 2-(2-isopropylphenyl)-2-oxoacetic acid (1.0 mmol, 206.2 mg) and the selected ortho-substituted aniline (1.0 mmol of o-aminophenol or o-aminothiophenol).

  • Add 10 mL of deionized water.

  • Heat the mixture to reflux (100 °C) with vigorous stirring for 3-5 hours, monitoring by TLC.

  • After cooling to room temperature, collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 15 mL) and cold ethanol (10 mL).

  • Dry the product under vacuum to yield the pure benzoxazinone or benzothiazinone derivative.

Mechanistic Insight: The underlying mechanism is analogous to quinoxalinone formation. The amine provides the initial nucleophilic attack, followed by intramolecular cyclization involving the hydroxyl or thiol group, respectively. The slightly lower nucleophilicity of oxygen and sulfur compared to nitrogen may result in slightly longer reaction times, but the overall transformation remains highly efficient under these conditions.[1]

Part 3: Outlook and Potential Applications

The robust reactivity of the α-keto acid motif in 2-(2-isopropylphenyl)-2-oxoacetic acid suggests its potential in other named reactions for heterocyclic synthesis. For instance, in a modified Pfitzinger reaction, it could potentially react with isatin derivatives to form substituted quinoline-4-carboxylic acids, which are key structures in medicinal chemistry.[2][3] Furthermore, its ketone functionality opens the door to the synthesis of seven-membered rings like benzodiazepines, although this would require careful condition screening to control the reaction pathway and avoid the thermodynamically favored six-membered ring formation.[4] The exploration of these pathways represents a promising area for future research, expanding the utility of this versatile building block.

References

  • Title: α-Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzooxazinones, and Benzothiazoles in Water. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: Recent advances in the transition-metal-free synthesis of quinoxalines. Source: PMC - NIH. URL: [Link]

  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: ResearchGate. URL: [Link]

  • Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Source: ResearchGate. URL: [Link]

  • Title: Pfitzinger reaction - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Source: Bentham Science. URL: [Link]

  • Title: Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Source: PMC - NIH. URL: [Link]

Sources

Title: A Robust Cell-Based Assay for the Discovery and Characterization of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune suppression, particularly within the tumor microenvironment.[1] Its overexpression by cancer cells facilitates immune escape by depleting local L-tryptophan and producing immunosuppressive metabolites like kynurenine, which together impair T-cell function.[1][2] Consequently, inhibiting IDO1 is a promising strategy in immuno-oncology. While biochemical assays are useful, cell-based assays provide a more physiologically relevant system for inhibitor discovery by accounting for factors like cell permeability, intracellular target engagement, and potential cytotoxicity.[2][3] This guide provides a detailed framework for developing and validating a robust cell-based assay to screen for and characterize inhibitors of IDO1, using 2-(2-isopropylphenyl)-2-oxoacetic acid as a representative compound for methodology illustration. We will cover the core assay principle, step-by-step protocols for IDO1 induction and kynurenine detection, essential counter-screening for cytotoxicity, and advanced detection methodologies.

Introduction: The Rationale for a Cell-Based IDO1 Assay

The search for novel cancer immunotherapies has identified IDO1 as a high-value target. The enzyme catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan.[4] In healthy tissues, IDO1 expression is typically low but can be strongly induced by pro-inflammatory stimuli such as interferon-gamma (IFNγ).[1] Many tumors exploit this mechanism to create an immunosuppressive shield.[5] The resulting tryptophan-depleted, kynurenine-rich microenvironment leads to T-cell anergy and apoptosis, blunting the anti-tumor immune response.[2][4]

Developing inhibitors for this target requires robust screening platforms. Cell-based assays offer significant advantages over traditional cell-free biochemical assays by evaluating a compound's activity in a living system.[3][6] This context is crucial as it simultaneously assesses a compound's ability to cross the cell membrane and engage with the intracellular IDO1 enzyme while also allowing for the early identification of non-specific effects, such as general cytotoxicity, which can confound results.[4][5] This integrated approach accelerates the identification of promising lead candidates with more relevant pharmacological profiles.

Assay Principle and Core Mechanism

The assay quantifies the enzymatic activity of IDO1 within cells by measuring the production of its metabolic product, kynurenine, which is secreted into the culture medium. The core principle relies on using a human cancer cell line, such as the ovarian cancer cell line SKOV-3, that expresses IDO1 upon stimulation with IFNγ.[4]

The workflow is as follows:

  • IDO1 Induction: Cells are treated with IFNγ to upregulate the expression of the IDO1 enzyme.

  • Inhibitor Treatment: The induced cells are then incubated with various concentrations of a test compound, such as 2-(2-isopropylphenyl)-2-oxoacetic acid.

  • Enzymatic Reaction: The intracellular IDO1 enzyme converts L-tryptophan present in the culture medium into N-formylkynurenine, which is rapidly converted to kynurenine.

  • Quantification: The amount of kynurenine secreted into the cell culture supernatant is measured. A decrease in kynurenine concentration relative to the untreated control indicates inhibition of IDO1 activity.

IDO1_Pathway Figure 1: IDO1 Enzymatic Pathway and Point of Inhibition. cluster_cell Tumor Cell IFNg Interferon-gamma (IFNγ) IDO1_Gene IDO1 Gene Transcription IFNg->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Kynurenine Kynurenine (Product) IDO1_Enzyme->Kynurenine Catalysis Tryptophan L-Tryptophan (Substrate) Tryptophan->IDO1_Enzyme Enters Cell T_Cell T-Cell Proliferation & Function Kynurenine->T_Cell Secreted & Suppresses Inhibitor IDO1 Inhibitor (e.g., 2-(2-isopropylphenyl)-2-oxoacetic acid) Inhibitor->IDO1_Enzyme Blocks

Caption: Figure 1: IDO1 Enzymatic Pathway and Point of Inhibition.

Materials and Methods

Reagents and Equipment
  • Cell Line: SKOV-3 human ovarian cancer cell line (ATCC® HTB-77™).

  • Culture Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Recombinant Human IFNγ: Carrier-free, for IDO1 induction.

  • Test Compound: 2-(2-isopropylphenyl)-2-oxoacetic acid, dissolved in DMSO to create a 10 mM stock solution.

  • Control Inhibitor: Epacadostat (INCB024360), as a positive control.

  • Kynurenine Detection Reagent: 4-(Dimethylamino)benzaldehyde (Ehrlich’s Reagent), dissolved in acetic acid.

  • L-Kynurenine Standard: For generating a standard curve.

  • Cytotoxicity Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8).[7]

  • Microplates: 96-well flat-bottom tissue culture-treated plates (clear for colorimetric assays, white for luminescence).

  • Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance and/or luminescence), multichannel pipettes.

Detailed Experimental Protocols

Workflow Figure 2: Overall Experimental Workflow. A 1. Cell Seeding Seed SKOV-3 cells in a 96-well plate (10,000 cells/well) B 2. IDO1 Induction Incubate 24h, then add IFNγ (100 ng/mL). Incubate another 48h. A->B C 3. Compound Treatment Add serial dilutions of test compound and controls. Incubate 1h. B->C D 4. Supernatant Collection Transfer supernatant to a new plate for kynurenine measurement. C->D F 6. Cytotoxicity Assay Add viability reagent (e.g., CCK-8) to the remaining cells. Measure signal. C->F Process cell plate in parallel E 5. Kynurenine Assay Add detection reagent to supernatant. Measure absorbance at 480 nm. D->E G 7. Data Analysis Calculate % Inhibition and % Viability. Determine IC50 values. E->G F->G

Caption: Figure 2: Overall Experimental Workflow.

Protocol 1: Cell Culture and IDO1 Induction

Causality: This protocol establishes a consistent cell monolayer and ensures robust expression of the target enzyme, IDO1, creating a reliable system to test inhibitors.

  • Cell Seeding: Culture SKOV-3 cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh culture medium. Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate.

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • IDO1 Induction: Prepare a working solution of IFNγ in culture medium. Remove the old medium from the cells and add 100 µL of medium containing 100 ng/mL IFNγ. For negative controls (uninduced wells), add 100 µL of medium without IFNγ.

  • Induction Incubation: Incubate the plate for an additional 48 hours at 37°C, 5% CO₂.

Protocol 2: Compound Treatment and Kynurenine Measurement

Causality: This protocol directly measures the effect of the compound on the enzymatic activity by quantifying the end-product of the IDO1 reaction.

  • Compound Preparation: Prepare a serial dilution series of 2-(2-isopropylphenyl)-2-oxoacetic acid (e.g., from 100 µM to 0.1 µM) in culture medium. Also prepare dilutions for the positive control (Epacadostat) and a vehicle control (DMSO at the highest concentration used, typically ≤0.5%).

  • Treatment: Add the compound dilutions to the IFNγ-induced cells. A common approach is to add 50 µL of a 3X compound stock to 100 µL of media already in the well.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂. The optimal time may need to be determined empirically.

  • Supernatant Transfer: After incubation, carefully transfer 80 µL of the cell culture supernatant from each well to a new, clear 96-well plate.

  • Kynurenine Detection:

    • Add 80 µL of 30% trichloroacetic acid (TCA) to each well of the supernatant plate to precipitate proteins. Incubate for 30 minutes at 50°C.

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the clarified supernatant to another new plate.

    • Add 100 µL of Ehrlich’s reagent (2% w/v 4-(Dimethylamino)benzaldehyde in acetic acid) to each well.

    • Incubate for 10 minutes at room temperature. A yellow color will develop.

  • Measurement: Read the absorbance at 480 nm using a microplate reader.

  • Standard Curve: In parallel, prepare a standard curve using known concentrations of L-kynurenine (e.g., 200 µM to 0 µM) in culture medium to convert absorbance values to kynurenine concentrations.

Protocol 3: Cytotoxicity Counter-Screen

Causality: This essential control distinguishes true IDO1 inhibition from a reduction in kynurenine due to cell death. A potent "hit" should inhibit IDO1 at concentrations where cell viability is high.[4]

  • Reagent Addition: After collecting the supernatant for the kynurenine assay (Step 4.2.4), use the remaining cell plate.

  • Wash the cells gently with 100 µL of PBS.

  • Add 100 µL of fresh medium and 10 µL of CCK-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

  • Measurement: Read the absorbance at 450 nm. The signal is directly proportional to the number of viable cells.

Data Analysis and Interpretation

  • Kynurenine Concentration: Use the L-kynurenine standard curve to convert the absorbance readings from the primary assay into kynurenine concentrations (µM).

  • Percentage Inhibition: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - ([Kyn]Sample - [Kyn]Uninduced) / ([Kyn]Vehicle - [Kyn]Uninduced))

  • Percentage Viability: Calculate the percent viability for each concentration: % Viability = 100 * (AbsSample / AbsVehicle)

  • IC₅₀ Determination: Plot the % Inhibition against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value (the concentration at which 50% of IDO1 activity is inhibited). Similarly, determine the CC₅₀ from the viability data.

  • Selectivity Index (SI): The ratio of CC₅₀ to IC₅₀ provides a measure of the compound's therapeutic window. A high SI is desirable.

Example Data Presentation
Compound Conc. (µM)Kynurenine (µM)% InhibitionCell Viability (%)
1002.595.215.6
305.189.878.3
1012.375.495.1
325.848.498.9
141.217.6101.2
0.348.92.299.5
0 (Vehicle)50.00.0100.0
Calculated IC₅₀ 3.1 µM
Calculated CC₅₀ > 80 µM

Advanced Methodology: HTRF Kynurenine Assay

For higher throughput and sensitivity, a Homogeneous Time-Resolved Fluorescence (HTRF) assay can be employed. HTRF is a no-wash technology based on TR-FRET (Time-Resolved Förster Resonance Energy Transfer) between a donor and an acceptor fluorophore.[8][9]

  • Principle: In a competitive immunoassay format, free kynurenine in the sample competes with a kynurenine-acceptor conjugate for binding to an anti-kynurenine antibody labeled with a donor fluorophore. High levels of kynurenine in the sample disrupt the FRET, leading to a low HTRF signal. Conversely, effective IDO1 inhibition results in low kynurenine, allowing the donor-acceptor pair to come into proximity and generate a high HTRF signal.[10][11]

HTRF_Principle Figure 3: Principle of a Competitive HTRF Assay for Kynurenine. cluster_low_kyn Low Kynurenine (High IDO1 Inhibition) cluster_high_kyn High Kynurenine (Low IDO1 Inhibition) DonorAb_L Anti-Kyn Antibody (Donor-labeled) AcceptorKyn_L Kynurenine-Acceptor Conjugate DonorAb_L->AcceptorKyn_L Binding FRET_L FRET Occurs Excitation_L Excitation (337 nm) Excitation_L->DonorAb_L Emission_L Acceptor Emission (665 nm) HIGH SIGNAL FRET_L->Emission_L DonorAb_H Anti-Kyn Antibody (Donor-labeled) FreeKyn_H Free Kynurenine (from cells) DonorAb_H->FreeKyn_H Binding NoFRET_H No FRET AcceptorKyn_H Kynurenine-Acceptor Conjugate Excitation_H Excitation (337 nm) Excitation_H->DonorAb_H Emission_H Donor Emission Only (620 nm) LOW SIGNAL NoFRET_H->Emission_H

Sources

Application Note: Advanced Crystallization Techniques for the Purification of 2-(2-Isopropylphenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Class: Sterically Hindered α -Keto Acids

Introduction & Mechanistic Background

The purification of substituted phenylglyoxylic acids—specifically 2-(2-isopropylphenyl)-2-oxoacetic acid—presents a unique crystallographic challenge in active pharmaceutical ingredient (API) development. As an α -keto acid, the molecule is highly electrophilic at the α -carbon and is prone to forming gem-diol hydrates in the presence of trace moisture[1].

Furthermore, the bulky ortho-isopropyl group introduces severe steric hindrance. This structural feature forces the α -carbonyl group out of coplanarity with the aromatic ring, disrupting the planar stacking typically observed in unsubstituted phenylglyoxylic acid (which has a baseline melting point of 62–65 °C)[2]. The resulting decrease in lattice energy drastically widens the metastable zone width (MZW). Consequently, supersaturated solutions of this compound exhibit a profound tendency toward Liquid-Liquid Phase Separation (LLPS) —commonly referred to in process chemistry as "oiling out"—rather than primary nucleation[2].

This application note details a self-validating, anhydrous antisolvent crystallization protocol designed to bypass LLPS, prevent thermal decarboxylation, and achieve >99.5% purity.

Thermodynamic Considerations & Solvent Selection

To force crystalline nucleation over amorphous phase separation, the thermodynamic activity of water in the system must be driven near zero. Historical methods for purifying α -keto acids relied on highly toxic halogenated solvents like carbon tetrachloride to exclude water[2] or benzene/petroleum ether mixtures[3].

Modern, scalable purification replaces these with a Toluene/Heptane solvent-antisolvent system. Toluene allows for the azeotropic removal of trace water, while heptane acts as a highly non-polar antisolvent that rapidly decreases the solubility of the carboxylic acid dimer.

Table 1: Solvent System Matrix for α -Keto Acid Crystallization
Solvent SystemRoleBoiling Point (°C)Suitability / Mechanistic Rationale
Toluene Primary Solvent110.6Optimal. Enables azeotropic drying; good solubility at 50 °C.
Heptane Antisolvent98.4Optimal. High lipophilicity forces carboxylic acid dimerization and precipitation.
Ethyl Acetate Primary Solvent77.1Sub-optimal. Hydrogen bond acceptor; competes with acid dimerization, delaying nucleation.
Water Contaminant100.0Critical Failure Risk. Induces gem-diol formation and LLPS (oiling out)[1].

Mechanistic Workflows

The following diagrams illustrate the critical pathways governing the success or failure of the crystallization process.

Workflow Crude Crude 2-(2-isopropylphenyl) -2-oxoacetic acid Dissolution Dissolution in Toluene (45-50 °C) Crude->Dissolution Charcoal Activated Charcoal Treatment (Removes LLPS promoters) Dissolution->Charcoal Filtration Hot Filtration (Remove Insolubles) Charcoal->Filtration Cooling Controlled Cooling (0.5 °C/min to 5 °C) Filtration->Cooling Antisolvent Heptane Addition (Antisolvent Dosing) Cooling->Antisolvent Isolation Vacuum Drying (< 40 °C) Antisolvent->Isolation

Caption: Workflow for the anhydrous crystallization of 2-(2-isopropylphenyl)-2-oxoacetic acid.

LLPS Supersaturated Supersaturated Solution (High Moisture) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS Rapid cooling DrySolution Dry Solution + Charcoal (Moisture < 0.1%) Supersaturated->DrySolution Azeotropic drying Amorphous Amorphous Gum LLPS->Amorphous Nucleation Primary Nucleation DrySolution->Nucleation Controlled supersaturation Crystal High-Purity Crystals Nucleation->Crystal

Caption: Mechanistic pathway avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization.

Experimental Protocol: Anhydrous Antisolvent Crystallization

This protocol is designed as a self-validating system : progression to the cooling phase is strictly gated by an In-Process Control (IPC) for moisture. If the moisture limit is failed, the system dictates further azeotropic distillation rather than risking batch failure via oiling out.

Phase 1: Dissolution and Azeotropic Drying
  • Charge a jacketed glass reactor with 100 g of crude 2-(2-isopropylphenyl)-2-oxoacetic acid.

  • Suspend the solid in 500 mL of anhydrous Toluene.

  • Heat the mixture to 45–50 °C under moderate agitation (250 rpm) until complete dissolution is achieved. Caution: Do not exceed 60 °C to prevent thermal decarboxylation of the α -keto acid into 2-isopropylbenzaldehyde.

  • Distill approximately 100 mL of toluene under reduced pressure (azeotropic drying) to remove trace water.

  • IPC Check (Self-Validation): Sample the solution for Karl Fischer (KF) titration.

    • Pass: Moisture < 0.1% w/w. Proceed to Phase 2.

    • Fail: Moisture 0.1% w/w. Add 100 mL fresh anhydrous toluene and repeat distillation.

Phase 2: Charcoal Treatment (Nucleation Facilitation)

Causality Insight: In addition to removing colored polymeric impurities, activated charcoal provides a heterogeneous surface that lowers the activation energy for primary nucleation, actively preventing the acid from separating as an oil[2].

  • Add 5.0 g of activated charcoal (Darco G-60 or equivalent) to the dry toluene solution at 45 °C.

  • Stir for 30 minutes.

  • Filter the mixture hot (45 °C) through a pre-warmed Celite pad into a clean, dry crystallization vessel. Wash the filter cake with 50 mL of warm toluene.

Phase 3: Antisolvent Dosing and Controlled Cooling
  • Adjust the temperature of the filtrate to 40 °C.

  • Dose 400 mL of anhydrous Heptane dropwise over 60 minutes using a dosing pump.

    • Note: The solution will become slightly turbid (cloud point).

  • Seed the reactor with 0.5 g of pure 2-(2-isopropylphenyl)-2-oxoacetic acid crystals. Hold at 40 °C for 30 minutes to allow the seed bed to mature.

  • Cool the reactor linearly from 40 °C to 5 °C at a strict rate of 0.5 °C/min. Rapid cooling will bypass the crystalline MZW and trigger LLPS.

  • Hold at 5 °C for 2 hours to maximize yield.

Phase 4: Isolation and Drying
  • Filter the resulting white to off-white crystalline slurry via vacuum filtration.

  • Wash the filter cake with 100 mL of cold (5 °C) Heptane.

  • Dry the crystals in a vacuum oven at 35 °C (strictly < 40 °C) and 50 mbar for 12 hours until constant weight is achieved. Vacuum desiccation over a drying agent like P2O5 can also be utilized to ensure crisp crystal formation[2].

Analytical Validation & Release Specifications

To verify the structural integrity and purity of the crystallized product, the following analytical suite must be executed. Because α -keto acids are thermally labile, Gas Chromatography (GC) is not recommended as it may induce artifactual decarboxylation during injection.

Table 2: Analytical Release Specifications
Analytical TechniqueParameter EvaluatedTarget SpecificationCausality / Rationale
HPLC (UV at 254 nm) Chemical Purity 99.5% (a/a)Confirms removal of starting materials and synthesis byproducts.
Karl Fischer (KF) Residual Moisture 0.2% w/wEnsures absence of the gem-diol hydrate, guaranteeing solid-state stability.
DSC (Differential Scanning Calorimetry) Melting Point / PuritySharp endothermValidates crystal lattice integrity. The bulky ortho group will yield a distinct MP compared to the parent phenylglyoxylic acid (62-65 °C)[2].
XRPD Polymorphic FormHighly crystallineConfirms the absence of amorphous "gum" or oiled-out phases.

References

  • Phenylglyoxylic acid 611-73-4 wiki - Guidechem Source: Guidechem URL
  • Source: Journal of the American Chemical Society (ACS)
  • Cas 611-73-4, alpha-Oxobenzeneacetic acid Source: Lookchem URL

Sources

Application Note: Advanced Derivatization Strategies for 2-(2-Isopropylphenyl)-2-oxoacetic Acid in Biological Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Strategic structural modification, high-throughput screening preparation, and mechanistic assay validation.

Introduction & Scientific Rationale

2-(2-isopropylphenyl)-2-oxoacetic acid is a highly versatile aryl α-keto acid building block. In its native anionic form, the α-keto acid motif exhibits limited membrane permeability and is susceptible to enzymatic decarboxylation in complex biological matrices. However, aryl α-keto acids are generally more stable at room temperature than their aliphatic counterparts[1], making them excellent foundational scaffolds for library synthesis.

To unlock the potential of this compound for biological screening, strategic derivatization is required. By modifying the carboxylic acid or the α-keto group, researchers can either generate potent therapeutic candidates (via amidation) or create highly traceable analytical adducts (via heterocyclic condensation).

The Dual-Pathway Strategy
  • Therapeutic Derivatization (α-Ketoamides): The α-ketoamide functional group is a "privileged motif" in medicinal chemistry, widely deployed as a reversible covalent warhead against cysteine proteases (such as calpains, cathepsins, and viral proteases)[2]. Derivatizing 2-(2-isopropylphenyl)-2-oxoacetic acid into an α-ketoamide improves its stability against plasma esterases and enhances lipid membrane permeance[2].

  • Analytical Derivatization (Quinoxalinols): To track the intracellular pharmacokinetics or metabolic stability of the native compound, the α-keto acid must be locked into a rigid, fluorescent framework. Condensation with 1,2-diaminobenzene derivatives yields quinoxalinol adducts, enabling ultra-sensitive LC-MS and HPLC-FL detection[3].

Workflow A 2-(2-isopropylphenyl) -2-oxoacetic acid B Amidation (DCC/DMAP, Amines) A->B Pathway 1 (Therapeutic) C Quinoxaline Formation (DMB, Acidic pH) A->C Pathway 2 (Analytical) D α-Ketoamide Library (Protease Inhibitors) B->D Yield 60-85% E Fluorescent Adducts (LC-MS/HPLC Screening) C->E Quantitative F High-Throughput Screening (HTS) D->F E->F

Workflow for the derivatization of 2-(2-isopropylphenyl)-2-oxoacetic acid for biological screening.

Experimental Protocols

Protocol A: Synthesis of α-Ketoamide Libraries via Carbodiimide Coupling

This protocol describes the conversion of 2-(2-isopropylphenyl)-2-oxoacetic acid into an α-ketoamide library for target-based screening.

Causality Insight: The ortho-isopropyl group on the phenyl ring introduces significant steric hindrance around the adjacent α-keto carbon. Traditional activation methods (like oxalyl chloride) risk decarbonylation of the α-keto acid. Utilizing a mild carbodiimide coupling system (DCC) paired with the highly nucleophilic acyl transfer catalyst DMAP effectively overcomes the steric barrier without degrading the sensitive α-keto moiety[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-isopropylphenyl)-2-oxoacetic acid (1.0 equiv, e.g., 500 mg) in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere to prevent moisture-induced side reactions.

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) and cool the reaction vessel to 0 °C using an ice bath[4].

  • Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) dropwise as a solution in DCM. Stir the mixture at 0 °C for 30 minutes to allow the formation of the highly reactive O-acylisourea intermediate.

  • Amidation: Introduce the target amine (1.2 equiv) from your screening library. If the amine is supplied as a hydrochloride salt, pre-neutralize it with triethylamine (1.2 equiv).

  • Propagation: Allow the reaction to gradually warm to room temperature and stir for 12–24 hours.

  • Workup & QC: Filter the suspension through a Celite pad to remove the insoluble dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The disappearance of the highly polar acid spot and the emergence of a UV-active, less polar spot confirms successful amidation. Confirm the exact mass shift via LC-MS prior to biological assay deployment.

Protocol B: DMB Pre-Column Derivatization for Intracellular Screening

When screening the native compound's metabolic stability or cellular uptake, direct detection is hindered by poor electrospray ionization and peak splitting. This protocol utilizes 1,2-diamino-4,5-dimethoxybenzene (DMB) to lock the compound into a highly fluorescent state.

Causality Insight: Biological matrices (serum, lysates) are aqueous and complex. DMB specifically condenses with the adjacent carbonyl and carboxyl groups of α-keto acids under strictly acidic conditions. This reaction forms a rigid 2(1H)-quinoxalinol ring, which prevents enolization, drastically improves ionization efficiency, and yields intense fluorescence for femtomole-level detection[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh derivatization cocktail containing 5 mM DMB, 1 M 2-mercaptoethanol, and 100 mM sodium hydrosulfite in 0.5 M HCl. (Note: 2-mercaptoethanol and sodium hydrosulfite are critical antioxidants that prevent the oxidative degradation of DMB).

  • Sample Mixing: Aliquot 50 µL of the biological sample (e.g., cell lysate or serum spiked with the α-keto acid) and mix with 50 µL of the DMB derivatization reagent.

  • Condensation: Incubate the sealed mixture in a heating block at 100 °C for 30–40 minutes in the dark[3]. The heat drives the dual-dehydration condensation to completion.

  • Quenching: Immediately transfer the sample to an ice bath for 5 minutes to halt the reaction.

  • Clarification: Centrifuge at 10,000 × g for 5 minutes to pellet denatured biological proteins.

  • Self-Validation & Analysis: Transfer the clarified supernatant to an autosampler vial. Analyze via HPLC-FL (Excitation: 350 nm, Emission: 410 nm). The presence of a single, sharp chromatographic peak confirms successful derivatization, resolving the peak-splitting issues inherent to underivatized α-keto acids[3].

Mechanism of Action: α-Ketoamides in Protease Assays

Once the α-ketoamide library is synthesized (Protocol A), it is typically deployed in high-throughput screening against cysteine proteases. The electrophilic nature of the α-keto carbon makes it an ideal target for the nucleophilic active-site cysteine, forming a reversible hemithioacetal complex that stalls the enzyme's catalytic cycle[2].

MOA N1 α-Ketoamide Derivative (Electrophilic Warhead) N3 Nucleophilic Attack (Active Site Cys-SH) N1->N3 N2 Target Cysteine Protease (e.g., Calpain / Cathepsin) N2->N3 N4 Reversible Hemithioacetal Complex Formation N3->N4 Covalent Binding N5 Enzyme Inactivation & Pathway Modulation N4->N5 Biological Effect

Mechanism of action for α-ketoamide derivatives acting as reversible covalent protease inhibitors.

Quantitative Data & Method Comparison

The following table summarizes the quantitative metrics and operational parameters for both derivatization strategies, allowing researchers to select the appropriate workflow based on their screening objectives.

ParameterDirect Amidation (Therapeutic Library)DMB Condensation (Analytical Screening)
Primary Reagents DCC/DMAP or EDC/HOBt, AminesDMB, 2-Mercaptoethanol, Na₂S₂O₄, HCl
Typical Yield / Sensitivity 60–85% isolated chemical yield1.3–5.4 nM Limit of Detection (LOD)
Reaction Conditions 0 °C to Room Temperature (12–24 h)100 °C for 30–40 min (in the dark)
Structural Output Stable α-Ketoamide drug candidatesFluorescent 2(1H)-quinoxalinol adducts
Biological Application Covalent reversible protease inhibitionIntracellular PK & metabolic stability tracking

References

  • Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection - ResearchGate ResearchGate. URL:[Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis | Chemical Reviews - ACS Publications American Chemical Society (ACS). URL:[Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC National Institutes of Health (NIH). URL:[Link]

Sources

Application Note: Scale-Up Synthesis of 2-(2-Isopropylphenyl)-2-oxoacetic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Route Selection

2-(2-Isopropylphenyl)-2-oxoacetic acid (also known as 2-isopropylphenylglyoxylic acid) is a critical α -keto acid building block used in the preclinical development of various active pharmaceutical ingredients (APIs), including indoleamine-2,3-dioxygenase (IDO) inhibitors.

When scaling up the synthesis of phenylglyoxylic acids, process chemists typically evaluate two primary routes: the Friedel-Crafts acylation of a benzene derivative with an oxalyl chloride derivative, and the Grignard addition to a dialkyl oxalate. For this specific molecule, the steric bulk of the ortho-isopropyl group renders the Friedel-Crafts approach unviable, as acylation of cumene (isopropylbenzene) predominantly yields the para-isomer due to strict steric control.

To achieve absolute regiocontrol and high purity suitable for preclinical Good Laboratory Practice (GLP) campaigns, we utilize a highly directed carbon-carbon bond formation strategy: the generation of 2-isopropylphenylmagnesium bromide followed by its controlled addition to diethyl oxalate [1]. While direct oxidation of mandelic acid derivatives is a viable route for para- or meta-substituted phenylglyoxylic acids [2], the Grignard approach remains the most robust, scalable, and regioselective method for the sterically hindered ortho-isomer.

Process Chemistry Rationale & Mechanistic Causality

Transitioning this synthesis from the bench to a multi-kilogram pilot scale requires addressing several mechanistic vulnerabilities:

  • Grignard Initiation & Steric Hindrance: The ortho-isopropyl group shields the carbon-bromine bond, often leading to sluggish Grignard initiation. To prevent the dangerous accumulation of unreacted halide—which can lead to a sudden, uncontrollable exotherm—the protocol mandates the use of iodine activation and a strict 5% initial halide charge to self-validate initiation before bulk addition.

  • Preventing Double Nucleophilic Addition: Diethyl oxalate is a bis-electrophile. If the Grignard reagent is present in excess, it will attack the newly formed α -keto ester to form a tertiary alcohol impurity (ethyl 2,2-bis(2-isopropylphenyl)-2-hydroxyacetate). Causality: To suppress this, we employ a reverse addition technique at cryogenic temperatures ( −40 °C). By adding the Grignard reagent dropwise to a 1.5x molar excess of diethyl oxalate, the electrophile is always in vast excess, kinetically favoring the mono-addition product.

  • Suppressing Decarboxylation During Saponification: α -Keto acids are highly susceptible to base-catalyzed decarboxylation at elevated temperatures, which would yield 2-isopropylbenzaldehyde. Causality: The saponification step is strictly temperature-controlled ( 0 to 15 °C) using a mild excess of sodium hydroxide, ensuring complete ester hydrolysis while preserving the delicate α -keto acid moiety.

Synthetic Workflow Visualization

SynthesisWorkflow A 1-Bromo-2- isopropylbenzene B Grignard Reagent (In-situ) A->B Mg, THF, I2 60°C, 2h C Ethyl 2-(2-isopropylphenyl) -2-oxoacetate B->C Diethyl Oxalate -40°C (Reverse Add) D 2-(2-isopropylphenyl) -2-oxoacetic acid C->D 1. NaOH, MeOH 2. HCl Quench

Fig 1: Three-step scale-up synthetic workflow for 2-(2-isopropylphenyl)-2-oxoacetic acid.

Step-by-Step Experimental Protocols

Step 1: Preparation of 2-Isopropylphenylmagnesium Bromide

This protocol is designed for a 5 L jacketed reactor system.

  • Preparation: Purge a 5 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe with dry N2​ for 30 minutes.

  • Charge: Add 60.0 g ( 2.47 mol, 1.1 eq) of magnesium turnings and 1.0 L of anhydrous tetrahydrofuran (THF, <50 ppm H2​O ). Add 0.5 g of iodine crystals. Stir for 15 minutes until the solution turns pale brown.

  • Initiation (Self-Validating): Heat the reactor jacket to 60 °C. Add 25 g ( 5% of total charge) of 1-bromo-2-isopropylbenzene. Hold and observe. Initiation is validated by the fading of the iodine color and a distinct internal temperature spike to ∼65 °C. Do not proceed until this exotherm is observed.

  • Bulk Addition: Once initiated, adjust the jacket to 50 °C. Add the remaining 423 g of 1-bromo-2-isopropylbenzene (Total: 448 g, 2.25 mol) dropwise via an addition funnel over 2 hours, maintaining the internal temperature between 55–65 °C.

  • Maturation & IPC: After addition, stir at 60 °C for 1.5 hours.

    • In-Process Control (IPC): Quench a 0.5 mL aliquot in 2 mL of saturated NH4​Cl and extract with MTBE. GC-FID must show <1.0% residual 1-bromo-2-isopropylbenzene.

Step 2: Synthesis of Ethyl 2-(2-isopropylphenyl)-2-oxoacetate
  • Electrophile Preparation: In a separate 10 L jacketed reactor under N2​ , charge 493 g ( 3.37 mol, 1.5 eq) of diethyl oxalate and 2.0 L of anhydrous THF. Cool the internal temperature to −40 °C using a chiller fluid.

  • Reverse Addition: Transfer the Grignard reagent from Step 1 into the 10 L reactor via a Teflon cannula under positive N2​ pressure. Control the transfer rate to ensure the internal temperature does not exceed −35 °C.

  • Reaction: Stir the mixture at −40 °C for 2 hours.

    • IPC: TLC (Hexanes/EtOAc 8:2) or HPLC should indicate complete consumption of the Grignard reagent (monitored as cumene upon quench) and formation of the target ester.

  • Quench & Workup: Carefully quench the reaction by adding 1.5 L of cold ( 5 °C) aqueous saturated NH4​Cl solution, keeping the temperature below 0 °C. Allow to warm to 20 °C. Separate the phases. Extract the aqueous layer with 1.0 L of ethyl acetate. Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude ester as a yellow oil.

Step 3: Saponification to 2-(2-Isopropylphenyl)-2-oxoacetic Acid
  • Hydrolysis: Dissolve the crude ester ( ∼450 g) in 1.5 L of Methanol and 0.5 L of THF in a 5 L reactor. Cool to 0 °C.

  • Base Addition: Add 1.2 L of 2.0 M aqueous NaOH ( 2.4 mol) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Maturation: Stir the mixture at 15 °C for 3 hours.

    • IPC: HPLC must show <0.5% residual ester.

  • Purification via Acid-Base Extraction: Concentrate the mixture under vacuum ( <30 °C bath temp) to remove MeOH/THF. Dilute the remaining aqueous phase with 1.0 L of water and wash with 2×800 mL of MTBE. This step is critical as it removes the tertiary alcohol impurity and unreacted diethyl oxalate.

  • Acidification: Cool the aqueous layer to 0 °C. Slowly acidify to pH 1.5–2.0 using 6 M HCl ( ∼450 mL), maintaining the temperature below 5 °C to prevent decarboxylation.

  • Isolation: Extract the precipitated product with 2×1.0 L of Ethyl Acetate. Wash the organics with brine, dry over MgSO4​ , and concentrate to a solid. Recrystallize from warm heptane to afford the pure product as white crystals.

Quantitative Scale-Up Data & Yield Analysis

The following table summarizes the mass balance, yield, and purity metrics achieved during a recent 500 g input scale-up campaign using this protocol.

StepReactantsInput ScaleProduct IsolatedYield (%)Purity (HPLC)Key Monitored Impurity
1 1-Bromo-2-isopropylbenzene, Mg 448 g ( 2.25 mol)Grignard Reagent >95% (Titration)N/ADes-bromo cumene ( <2% )
2 Grignard, Diethyl Oxalate 2.25 mol (theoretical)Ethyl 2-(2-isopropylphenyl)-2-oxoacetate 406 g ( 82% ) 96.8% Tertiary alcohol ( 1.8% )
3 Ester, NaOH 406 g ( 1.84 mol)2-(2-isopropylphenyl)-2-oxoacetic acid 321 g ( 91% ) >99.5% 2-Isopropylbenzaldehyde ( <0.1% )

Note: The overall telescoped yield from 1-bromo-2-isopropylbenzene is 74.6%, which is highly efficient for an ortho-substituted α -keto acid.

References

  • Weinstock, L. M.; Currie, R. B.; Lovell, A. V. "A general, one-step synthesis of α -keto esters." Synthetic Communications, 1981, 11(12), 943-946. Available at:[Link]

  • Kulkarni, S. J. et al. "Synthesis of Methyl Phenyl Glyoxylate via Clean Oxidation of Methyl Mandelate over a Nanocatalyst Based on Heteropolyacid Supported on Clay." Organic Process Research & Development, 2004, 8(6), 939-941. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for 2-(2-Isopropylphenyl)-2-oxoacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling or optimizing the yield of 2-(2-isopropylphenyl)-2-oxoacetic acid (also known as 2-isopropylphenylglyoxylic acid).

Due to the severe steric hindrance imparted by the ortho-isopropyl group, traditional Friedel-Crafts acylation of cumene fails regioselectively (yielding almost exclusively the para isomer). Therefore, the most robust and scalable pathway is the Grignard addition to an oxalate electrophile followed by mild saponification. This guide dissects the causality behind common yield limiters—such as double addition and decarboxylation—and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Workflow & Pathway Analysis

The synthesis relies on the generation of 2-isopropylphenylmagnesium bromide, which is then trapped by an oxalate derivative. The primary chemical challenge is preventing the newly formed α -keto ester from acting as an electrophile for the remaining Grignard reagent.

Workflow A 1-Bromo-2- isopropylbenzene B Grignard Reagent (ArMgBr) A->B Mg, THF Reflux C Ethyl 2-(2-isopropylphenyl) -2-oxoacetate B->C Diethyl Oxalate -78 °C, Inverse Add. D 2-(2-Isopropylphenyl) -2-oxoacetic acid C->D 1. LiOH, THF/H2O 2. HCl quench

Figure 1. Synthetic workflow for 2-(2-isopropylphenyl)-2-oxoacetic acid via Grignard addition.

Quantitative Optimization Data

The table below summarizes the effect of critical reaction parameters on the chemoselectivity of the carbon-carbon bond formation step. Notice how the choice of electrophile and addition method drastically shifts the product distribution.

ElectrophileAddition MethodTemp (°C)Molar Ratio (ArMgBr : Electrophile)Target Ester YieldMajor Byproduct
Diethyl OxalateNormal (Oxalate into Grignard)0 °C1 : 1.1< 20%Tertiary Alcohol (Double Addition)
Diethyl OxalateInverse (Grignard into Oxalate)-78 °C1 : 2.065–75%Unreacted Oxalate (Recoverable)
Ethyl Oxalyl ChlorideInverse (Grignard into EOC)-78 °C1 : 1.182–88%Symmetrical Diketone (< 5%)
Troubleshooting FAQs

Q1: I am recovering mostly a tertiary alcohol byproduct instead of the target α -keto ester. What is driving this over-alkylation? Analysis: This is the most common failure point in α -keto ester synthesis. The standard preparation of phenylglyoxylic acid esters involves treating a Grignard reagent with diethyl oxalate 1. However, the resulting α -keto ester is actually more electrophilic than the starting diethyl oxalate. If the local concentration of the Grignard reagent is too high, or if the tetrahedral intermediate collapses prematurely due to elevated temperatures, the Grignard will attack the product, yielding a tertiary alcohol. Solution: You must enforce inverse addition (adding the Grignard dropwise to an excess of oxalate) at strictly controlled low temperatures. To prevent the Grignard reagent from reacting multiple times with the substrate, maintaining the internal temperature at -80 °C to -78 °C is crucial 2.

Mechanism G Grignard (ArMgBr) T Tetrahedral Intermediate G->T O Diethyl Oxalate O->T K α-Keto Ester (Product) T->K - EtOMgBr (Controlled Temp: -78 °C) A Tertiary Alcohol (Byproduct) K->A + Excess ArMgBr (Poor mixing / Temp > -40 °C)

Figure 2. Mechanistic divergence: single addition vs. double addition in Grignard reactions.

Q2: My Grignard initiation is sluggish, and I'm seeing unreacted 1-bromo-2-isopropylbenzene. How can I force initiation? Analysis: The ortho-isopropyl moiety creates significant steric bulk around the carbon-bromine bond, hindering the electron transfer from the magnesium surface. Solution: Do not use diethyl ether. Switch to anhydrous Tetrahydrofuran (THF), which is more polar and better coordinates/stabilizes bulky Grignard complexes. Activate the magnesium turnings mechanically (dry stirring under argon) and chemically (using a crystal of iodine and 1-2 drops of 1,2-dibromoethane).

Q3: Is there a way to avoid using a 2-fold excess of diethyl oxalate? It complicates my purification. Analysis: Yes. The reaction of diethyl oxalate with Grignard reagents inherently requires excess oxalate to outcompete the product for the Grignard reagent. Alternatively, utilizing highly reactive acylating agents like ethyl oxalyl monochloride (EOC) can bypass the need for large excesses 3. EOC features an acid chloride moiety that is vastly more electrophilic than the resulting ester, ensuring near-perfect chemoselectivity at a 1:1.1 stoichiometric ratio.

Q4: I am losing yield during the final hydrolysis step. The mass balance is off. What is happening? Analysis: α -Keto acids are highly susceptible to decarboxylation, especially under harsh basic conditions with heat, or during aggressive acidic workups. If your mass balance is low, you are likely losing the product as 2-isopropylbenzaldehyde or 2-isopropylbenzoic acid (via oxidative decarboxylation). Solution: Employ a mild saponification strategy. Use Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system at 0 °C to Room Temperature. Never heat the hydrolysis reaction.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you can confirm the success of each phase before proceeding.

Phase 1: Preparation of 2-Isopropylphenylmagnesium Bromide
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.

  • Activation: Charge the flask with Magnesium turnings (1.2 eq, 29.2 mmol) and a single crystal of iodine. Stir dry for 10 minutes.

  • Initiation: Add 2 mL of anhydrous THF, followed by 5% of the total 1-bromo-2-isopropylbenzene (total 1.0 eq, 24.3 mmol) via syringe. Do not stir.

    • Validation Checkpoint 1: Wait for the brown iodine color to fade to colorless, accompanied by localized bubbling and an exotherm. This confirms active Grignard initiation.

  • Addition: Once initiated, dilute the remaining aryl bromide in 20 mL of anhydrous THF and add dropwise over 45 minutes at a rate that maintains a gentle, self-sustaining reflux.

  • Maturation: Stir for an additional 1.5 hours at room temperature. The solution should be a dark, clear grayish-brown.

Phase 2: Inverse Electrophilic Addition
  • Preparation: In a separate flame-dried flask, dissolve diethyl oxalate (2.0 eq, 48.6 mmol) in 30 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Coupling: Transfer the Grignard reagent to the oxalate solution dropwise via a cannula over 1 hour.

    • Critical Parameter: Monitor the internal temperature. Do not allow it to rise above -70 °C.

  • Quench: Stir for 2 hours at -78 °C. Quench the reaction while still cold by adding 15 mL of cold 2N H 2​ SO 4​ .

    • Validation Checkpoint 2: Perform a TLC (Hexanes/EtOAc 9:1). Diethyl oxalate is invisible under UV, but the newly formed ethyl 2-(2-isopropylphenyl)-2-oxoacetate will appear as a strong UV-active spot (R f​ ~0.6).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Remove excess diethyl oxalate via short-path vacuum distillation to isolate the intermediate ester.

Phase 3: Mild Hydrolysis
  • Saponification: Dissolve the intermediate ester in a 3:1 mixture of THF/H 2​ O (40 mL) and cool to 0 °C in an ice bath.

  • Base Addition: Add LiOH·H 2​ O (1.5 eq) portion-wise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Validation Checkpoint 3: TLC should show complete consumption of the UV-active ester spot, with the product remaining at the baseline.

  • Purification: Concentrate in vacuo to remove the THF. Dilute the aqueous layer with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any neutral organic impurities (discard the ether layer).

  • Acidification: Cool the aqueous layer to 0 °C. Carefully acidify to pH 2 using 1M HCl dropwise.

  • Isolation: Extract the liberated 2-(2-isopropylphenyl)-2-oxoacetic acid with EtOAc (3 x 30 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate to afford the pure product as a solid or viscous oil.

References
  • Synthesis of Methyl Phenyl Glyoxylate via Clean Oxidation of Methyl Mandelate over a Nanocatalyst Based on Heteropolyacid Supported on Clay. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Advanced additives for radical photopolymerization. PhD Thesis - reposiTUm (TU Wien). Available at:[Link]

Sources

Technical Support Center: Stability of 2-(2-Isopropylphenyl)-2-oxoacetic Acid in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2-isopropylphenyl)-2-oxoacetic acid. Understanding the stability of this aryl-α-keto acid is critical for ensuring experimental reproducibility, accuracy, and the integrity of your results. This document outlines common stability issues, provides troubleshooting advice, and offers detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2-(2-isopropylphenyl)-2-oxoacetic acid in solution?

A1: The stability of 2-(2-isopropylphenyl)-2-oxoacetic acid, like other α-keto acids, is primarily influenced by four factors: pH, light, temperature, and the solvent itself .

  • pH: The molecule's stability is often pH-dependent. Both strongly acidic and basic conditions can catalyze degradation reactions such as hydrolysis.[1][2] Neutral to alkaline conditions may promote instability and aldol-type condensation reactions.[3]

  • Light (Photostability): α-Keto acids can be susceptible to photodegradation, especially upon exposure to UV radiation.[4][5] This can lead to decarboxylation or the formation of radical species, fundamentally altering the compound's structure.

  • Temperature: Elevated temperatures can accelerate degradation, most notably through thermal decarboxylation, where the molecule loses CO2.[1][6] Long-term storage at room temperature or higher is generally not recommended.

  • Solvent Choice: The solvent can affect stability through direct reaction (e.g., hydrolysis in aqueous solutions) or by influencing the equilibrium between the keto and enol tautomers.[7][8] Protic solvents (like water, methanol, ethanol) can participate in hydrogen bonding and may facilitate certain degradation pathways more readily than aprotic solvents (like acetonitrile or THF).

Q2: What are the ideal storage conditions for solid 2-(2-isopropylphenyl)-2-oxoacetic acid and its prepared solutions?

A2: Proper storage is the most effective way to prevent degradation.

  • Solid Compound: For maximum long-term stability, the solid (neat) compound should be stored in a tightly sealed, light-resistant container at low temperatures, ideally at -20°C.[3] To prevent moisture uptake and oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

  • Solutions: Storing this compound in solution for extended periods is strongly discouraged. Always prepare solutions fresh before use. If short-term storage (e.g., a few hours to a day) is unavoidable, use an appropriate aprotic solvent or an acidic buffered solution, store it refrigerated (2-8°C), and protect it from light.[3]

Q3: What are the initial signs that my compound or solution may have degraded?

A3: Degradation can manifest in several ways. Visually, you might observe a color change in the solid or solution (e.g., turning yellow or brown) or the appearance of particulate matter.[3] However, significant degradation can occur without any visible signs. The most reliable indicator is the appearance of unexpected peaks in your analytical chromatogram (e.g., via HPLC or LC-MS).[3] A decrease in the peak area of the parent compound over time is also a clear sign of degradation.

Q4: Which solvents are generally recommended for dissolving 2-(2-isopropylphenyl)-2-oxoacetic acid for immediate experimental use?

A4: The choice of solvent is highly dependent on your specific application.

  • For non-aqueous experiments: High-purity aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or acetone are often good choices as they are less likely to participate in hydrolytic degradation.

  • For aqueous experiments: If water is required, use purified water (e.g., HPLC-grade) and consider buffering the solution to a slightly acidic pH (e.g., pH 3-5), if compatible with your experiment, to improve stability.[3]

  • For NMR studies: Deuterated aprotic solvents such as Acetone-d6 or Acetonitrile-d3 are preferable. If a protic solvent is needed, Methanol-d4 is a common choice, but be aware that keto-enol equilibria and potential esterification can be observed.[9]

Troubleshooting Guide: Addressing Common Experimental Issues

Issue 1: My experimental results are inconsistent, and I suspect compound instability.
Possible Cause Investigative Action & Explanation
Stock solution degradation Action: Prepare a fresh stock solution from the solid compound for each experiment. Compare the results from the freshly prepared solution with those from the older solution. Causality: Even at 4°C, degradation in solution can be significant over 24-48 hours. The α-keto and carboxylic acid moieties can be reactive, especially in protic or unbuffered aqueous solvents.[1]
In-assay instability Action: Perform a time-course experiment. Analyze your sample at the beginning (t=0) and end of your typical experimental duration. Causality: The conditions of your assay (e.g., temperature, pH of the buffer, presence of other reactive species) may be causing the compound to degrade over the course of the experiment.
Photodegradation during handling Action: Prepare samples and run experiments under reduced light conditions. Use amber vials or wrap containers in aluminum foil. Causality: α-Keto acids are known to be light-sensitive.[4] Ambient laboratory light, especially over several hours, can be sufficient to induce photochemical reactions, leading to inconsistent results.
Issue 2: I'm observing new, unidentified peaks in my HPLC/LC-MS analysis.
Possible Cause Investigative Action & Explanation
Decarboxylation Product Action: Check for a peak corresponding to the mass of 2-isopropylbenzaldehyde . Causality: This is a very common degradation pathway for α-keto acids, driven by heat or light, where the molecule loses CO₂.[1][5] The resulting aldehyde is often a primary degradation product.
Hydrolysis Products Action: If using aqueous solvents, especially under non-acidic conditions, look for peaks with masses corresponding to hydrated forms or subsequent breakdown products. Causality: The keto group can be hydrated to form a gem-diol, which can be an intermediate in further degradation pathways.[4]
Solvent Adducts or Impurities Action: Run a solvent blank (an injection of the pure solvent used to dissolve your compound). Causality: The extra peaks may be impurities in your solvent or reaction products between your compound and the solvent (e.g., ester formation with alcohol solvents).

Understanding the Chemistry: Key Degradation Pathways

The reactivity of the α-keto and carboxylic acid functional groups dictates the primary degradation pathways.

  • Thermal/Photochemical Decarboxylation: This is often the most significant pathway. The molecule loses carbon dioxide to form 2-isopropylbenzaldehyde. This process can be initiated by heat or UV light.[5]

  • Hydrolysis: In aqueous solutions, the electrophilic keto-carbon is susceptible to nucleophilic attack by water. This can lead to the formation of a gem-diol intermediate, which may undergo further reactions. The rate of hydrolysis is often pH-dependent.[1]

  • Oxidation: The aldehyde degradation product (2-isopropylbenzaldehyde) can be further oxidized to 2-isopropylbenzoic acid, especially if exposed to air/oxygen over time.

The diagram below illustrates the primary decarboxylation pathway.

G parent 2-(2-isopropylphenyl)-2-oxoacetic acid intermediate Acylium Ion Intermediate (transient) parent->intermediate Heat (Δ) or Light (hν) Decarboxylation product1 2-Isopropylbenzaldehyde intermediate->product1 product2 Carbon Dioxide (CO₂) intermediate->product2

Caption: Plausible degradation of 2-(2-isopropylphenyl)-2-oxoacetic acid.

Data & Protocols for Stability Assessment

Table 1: General Solvent Stability Profile for Aryl-α-Keto Acids

This table provides a qualitative summary to guide solvent selection. Stability should always be empirically verified for your specific experimental conditions.

Solvent ClassExample SolventsPolarityTypeStability Considerations & Rationale
Aprotic Polar Acetonitrile, Acetone, THFHighAproticGood to Excellent: Generally the best choice for stock solutions. They are less likely to participate in hydrogen bonding or proton transfer, minimizing hydrolytic and other solvent-mediated degradation pathways.
Aprotic Non-Polar Dichloromethane (DCM), TolueneMid-LowAproticGood: Suitable for extractions and some reactions. Low water content is crucial. However, solubility may be limited.
Protic Polar Methanol, EthanolHighProticFair to Poor: Risk of esterification with the carboxylic acid group, especially if heated or under acidic catalysis. The protic nature can facilitate proton transfer steps in degradation.[10]
Aqueous Water, BuffersHighProticPoor (Highly Conditional): Stability is highly pH-dependent.[4] Prone to hydrolysis. Only use freshly prepared solutions. Acidic pH (3-5) is often better than neutral or basic pH.
Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 2-(2-isopropylphenyl)-2-oxoacetic acid under stressed conditions. This is a crucial step in developing a stability-indicating analytical method.

Materials:

  • 2-(2-isopropylphenyl)-2-oxoacetic acid

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a PDA/DAD detector

  • pH meter, calibrated buffers

  • Class A volumetric flasks and pipettes

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Add 1 M HCl to the solution to reach a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH to the solution to reach a final base concentration of 0.1 M. Keep at room temperature and monitor at shorter time points (e.g., 1, 4, 8 hours) due to expected rapid degradation.[1]

    • Oxidative Degradation: Add 3% H₂O₂ to the solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours, protected from light.

    • Photodegradation: Expose a sample of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil at the same temperature.

  • Sample Preparation for Analysis: Before injection, cool all samples to room temperature. If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid to protect the HPLC column.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample (t=0), using a suitable HPLC method (see protocol below).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent peak.

    • Identify the retention times of major degradation products.

    • Use the PDA detector to check for peak purity and to compare UV spectra of the parent and degradant peaks.

Experimental Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products, allowing for accurate quantification of stability.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). This is a versatile starting point for moderately polar aromatic compounds.

  • Mobile Phase Selection:

    • A common starting point is a gradient elution using:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • The acidic modifier helps to produce sharp peak shapes for the carboxylic acid.

  • Initial Gradient:

    • Start with a shallow gradient, for example: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: PDA/DAD set to monitor a range (e.g., 210-400 nm) and extract the chromatogram at the compound's λmax (e.g., ~254 nm).

  • Method Optimization:

    • Inject the mixed degradation sample from the forced degradation study.

    • Adjust the gradient slope, initial/final %B, and run time to achieve baseline separation (>1.5) between the parent peak and all major degradation peaks.

    • Rationale: A method is only "stability-indicating" if the degradants do not co-elute with the active compound. This ensures that a loss in the parent peak area is accurately measured and not masked by an underlying impurity.[11]

  • Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.

By following these guidelines and protocols, researchers can confidently manage the stability of 2-(2-isopropylphenyl)-2-oxoacetic acid, leading to more reliable and reproducible scientific outcomes.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025).
  • III Analytical Methods. (n.d.).
  • Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process | Request PDF - ResearchGate. (n.d.).
  • In-Depth Technical Guide: Solubility and Stability Studies of 2-amino-2-(2-methoxyphenyl)acetic acid - Benchchem. (n.d.).
  • Glacial Acetic Acid. (n.d.).
  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids - ACS Publications. (2017).
  • The Photochemistry of α-Keto Acids and α-Keto Esters. I. Photolysis of Pyruvic Acid and Benzoylformic Acid | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC. (n.d.).
  • Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion - Frontiers. (2023).
  • Technical Support Center: Chiral HPLC Methods for (2r)-2-(2-Chlorophenyl)oxirane - Benchchem. (n.d.).
  • Proper Handling and Storage of Glacial Acetic Acid - Chemtrade Asia. (2026).
  • GLYOXYLIC ACID (OXOACETIC ACID) - Ataman Kimya. (n.d.).
  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022).
  • Effects of different solvents on phytochemical constituents, in-vitro antimicrobial activity, and volatile components of Boehmeria rugulosa Wedd. wood extract - PMC. (2025).
  • analytical methods. (n.d.).
  • The gas-phase photochemistry and thermal decomposition of glyoxylic acid - ResearchGate. (n.d.).
  • Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids - Benchchem. (n.d.).
  • Photocatalyst-free decarboxylative cross-coupling of α-keto acids with aryl sulfinates for the synthesis of S-aryl thioesters - Chemical Communications (RSC Publishing). (n.d.).
  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study - CORE. (2013).
  • Navigating the Breakdown: A Technical Guide to 2,4-D Degradation Pathways - Benchchem. (n.d.).
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. (2021).
  • Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC. (n.d.).
  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - Beilstein Journals. (2024).
  • influence of curing temperature on thermal properties and uv stability of hydroxypropyl cellulose cross-linked with glyoxylic acid. (2019).
  • 10 Tips for Handling and Storing Peracetic Acid - EHSLeaders. (2016).
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (2024).
  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2021).
  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023).
  • Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV - White Rose Research Online. (n.d.).
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2023).
  • Thermal degradation of 18 amino acids during pyrolytic processes - PMC. (2024).
  • Safety & Handling - Peracetic Acid - Evonik. (n.d.).
  • How to prevent degradation of alpha-ketovaleric acid during storage - Benchchem. (n.d.).
  • (PDF) Thermal degradation of 18 amino acids during pyrolytic processes - ResearchGate. (2024).
  • US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents. (n.d.).
  • Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. (2025).
  • Long-term isothermal stability of deep eutectic solvents - BioResources. (2018).
  • Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones - FULIR. (n.d.).
  • Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC. (n.d.).

Sources

Technical Support Center: Optimizing 2-(2-Isopropylphenyl)-2-oxoacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered α -keto acids. The target molecule, 2-(2-isopropylphenyl)-2-oxoacetic acid , presents unique synthetic challenges due to the ortho-isopropyl group on the aromatic ring.

This guide abandons generic procedures to focus on the mechanistic causality behind your experimental choices. We will explore why certain classical routes fail, how to troubleshoot the two most reliable synthetic pathways, and provide self-validating protocols to ensure your success at the bench.

Section 1: Mechanistic Causality & Route Selection

When designing a synthesis for an ortho-substituted aryl glyoxylic acid, textbook methods often lead to complex mixtures or complete reaction failure. Understanding the "why" is critical before stepping into the lab.

  • Why Friedel-Crafts Acylation Fails: Attempting to react cumene (isopropylbenzene) with oxalyl chloride via Friedel-Crafts acylation will overwhelmingly yield the para-isomer. The bulky isopropyl group sterically blocks the ortho position, making this route unviable for our target.

  • Why KMnO₄ Oxidation Fails: While potassium permanganate is a classic oxidant for converting methyl ketones to α -keto acids, it causes benzylic oxidation . If you treat 2'-isopropylacetophenone with KMnO₄, the oxidant will cleave the benzylic C-H bond of the isopropyl group, yielding phthalic acid derivatives instead of the desired product.

The Solution: We must rely on either the Grignard Addition to Diethyl Oxalate [1] or the Selenium Dioxide (Riley) Oxidation [2][3].

RouteSelection Start Target Molecule: 2-(2-isopropylphenyl)-2-oxoacetic acid FC Friedel-Crafts Acylation (Cumene + Oxalyl Chloride) Start->FC Avoid KMnO4 KMnO4 Oxidation (2'-isopropylacetophenone) Start->KMnO4 Avoid Grignard Grignard Addition (Inverse to Diethyl Oxalate) Start->Grignard Recommended SeO2 Riley Oxidation (SeO2) (2'-isopropylacetophenone) Start->SeO2 Recommended FCFail Fails: Para-substitution dominates due to sterics FC->FCFail KMnO4Fail Fails: Benzylic oxidation cleaves isopropyl group KMnO4->KMnO4Fail Hydrolysis Basic Hydrolysis (LiOH/H2O, 0°C) Grignard->Hydrolysis Yields Ester Product Pure Target Alpha-Keto Acid SeO2->Product Direct Synthesis Hydrolysis->Product

Caption: Synthetic Route Decision Tree for 2-(2-isopropylphenyl)-2-oxoacetic acid.

Section 2: Troubleshooting Guides & FAQs

Q1: I am using the Grignard route, but my mass spec shows a heavy byproduct instead of the α -keto ester. What went wrong?

The Causality: You likely performed a "normal addition" (adding diethyl oxalate to the Grignard reagent). Because the Grignard reagent is highly nucleophilic, it will attack the newly formed α -keto ester a second time, yielding a tertiary alcohol. The Fix: You must perform an inverse addition . By adding the Grignard reagent dropwise to a large excess of diethyl oxalate at -78°C, the oxalate is always in excess, and the highly reactive ketone intermediate is immediately diluted, preventing over-addition [1].

Q2: My Riley oxidation (SeO₂) of 2'-isopropylacetophenone is stalling at 50% conversion. Should I increase the temperature?

The Causality: Selenium dioxide oxidations require the active formation of a selenium-enol intermediate. If the reaction stalls, it is rarely a temperature issue (refluxing at 90–110°C is sufficient). More likely, the SeO₂ has aggregated, or the solvent lacks the necessary basicity to promote enolization. The Fix: Use pyridine as the solvent (or add a catalytic amount to a dioxane/water mixture). Pyridine acts as a base to facilitate the enolization of the acetophenone, driving the catalytic cycle forward [3].

Q3: How do I remove the stubborn red colloidal selenium after the Riley oxidation?

The Causality: The reduction of SeO₂ yields elemental red selenium (Se⁰), which easily passes through standard filter paper and contaminates the final product, leading to poor crystallization. The Fix: Do not attempt to filter the hot reaction mixture directly. Cool the mixture to room temperature, add a small amount of Celite to agglomerate the colloidal selenium, and filter through a tightly packed Celite pad. Washing the organic layer with an aqueous basic solution (like 10% NaOH) will extract the target α -keto acid into the aqueous layer, leaving any residual organoselenium impurities in the organic phase [2].

Q4: During the hydrolysis of the ethyl ester (from the Grignard route), my product decarboxylates.

The Causality: α -Keto acids are prone to thermal decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures. The Fix: Perform the hydrolysis using mild LiOH in a THF/Water mixture at 0°C to room temperature. Acidify carefully with 1M HCl at 0°C only until pH 2 is reached.

Section 3: Self-Validating Experimental Protocols

A robust protocol must be self-validating; it should provide the chemist with real-time visual and physical feedback (In-Process Controls - IPC) to confirm the reaction is proceeding correctly.

Protocol A: Grignard Inverse Addition Workflow

Objective: Synthesis of ethyl 2-(2-isopropylphenyl)-2-oxoacetate.

  • Grignard Formation: In an oven-dried flask under N₂, add Mg turnings (1.2 eq) and dry THF. Add a crystal of iodine (IPC: solution turns faint brown). Dropwise add 1-bromo-2-isopropylbenzene (1.0 eq).

    • Self-Validation: The brown iodine color will fade to colorless, and the mixture will self-reflux, indicating successful Grignard initiation.

  • Inverse Addition: In a separate flask, dissolve diethyl oxalate (2.5 eq) in dry THF and cool to -78°C. Transfer the Grignard reagent via cannula dropwise into the oxalate solution over 1 hour.

    • Self-Validation: The solution should remain clear and pale yellow. If it turns milky white prematurely, moisture has compromised the reaction.

  • Quench & Hydrolysis: Quench with saturated NH₄Cl at -78°C, then warm to room temperature. Extract with EtOAc. To obtain the free acid, dissolve the crude ester in THF/H₂O (1:1), cool to 0°C, and add LiOH (1.5 eq). Stir for 2 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the ester spot (high Rf) and the appearance of a baseline spot (the carboxylate salt). Acidification to pH 2 will precipitate the free acid.

GrignardWorkflow Mg 1-bromo-2-isopropylbenzene + Mg turnings Grignard 2-isopropylphenyl magnesium bromide Mg->Grignard THF, Reflux NormalAdd Normal Addition (Oxalate to Grignard) Grignard->NormalAdd Incorrect InverseAdd Inverse Addition (Grignard to Oxalate) Grignard->InverseAdd Correct TertAlcohol Tertiary Alcohol (Over-addition product) NormalAdd->TertAlcohol Excess Grignard present KetoEster Alpha-Keto Ester (Target Intermediate) InverseAdd->KetoEster Excess Oxalate present

Caption: Grignard Addition Logic: Preventing Over-addition to Tertiary Alcohols.

Protocol B: Selenium Dioxide (Riley) Oxidation

Objective: Direct synthesis of 2-(2-isopropylphenyl)-2-oxoacetic acid.

  • Reaction Setup: Dissolve 2'-isopropylacetophenone (1.0 eq) in pyridine (0.25 M concentration). Add SeO₂ (1.2 eq) in one portion.

  • Thermal Oxidation: Heat the mixture to 110°C for 1 hour, then reduce to 90°C for 4 hours.

    • Self-Validation: The reaction mixture will transition from yellow to a deep, dark red/brown, and a heavy red precipitate (elemental selenium) will begin to coat the bottom of the flask. This physical change is your primary IPC confirming the reduction of Se(IV) to Se(0) [3].

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite, washing with ethyl acetate.

  • Acid/Base Extraction: Wash the organic filtrate with 1M HCl to remove pyridine. Extract the organic layer with 10% NaOH. The target α -keto acid moves to the aqueous layer. Acidify the aqueous layer to pH 2 with HCl to precipitate the pure 2-(2-isopropylphenyl)-2-oxoacetic acid [2].

Section 4: Quantitative Data Summary

To aid in route selection, the following table summarizes the quantitative parameters and expected outcomes of both optimized methodologies.

ParameterRoute A: Grignard + OxalateRoute B: SeO₂ Oxidation
Starting Material 1-Bromo-2-isopropylbenzene2'-Isopropylacetophenone
Key Reagents Mg turnings, Diethyl oxalateSeO₂, Pyridine
Temperature Profile -78°C to 0°C (Cryogenic)90°C to 110°C (Heating)
Reaction Time 2-4 hours5-6 hours
Typical Yield 65-75% (over 2 steps)75-80% (single step)
Primary Impurity Risk Tertiary alcohol (over-addition)Unreacted ketone, Colloidal Se
Scalability Moderate (Exothermic Grignard)High (Simple acid/base workup)

References

  • Wasserman, H. H., & Ho, W.-B. "Synthesis of α-Keto Acids, Esters, and Amides." ResearchGate.
  • "Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide" (CN110590535A). Google Patents.
  • "Dual Palladium-Photoredox-Mediated Regioselective Acylation of Carbazoles and Indolines" (Synthesis of α-Keto Acids by Selenium Dioxide Oxidation). ACS Publications.

resolving poor peak shape of 2-(2-isopropylphenyl)-2-oxoacetic acid in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 2-(2-isopropylphenyl)-2-oxoacetic acid. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to address the common challenge of poor peak shape observed with this and other α-keto acid compounds.

Introduction: Why is This Molecule So Challenging?

2-(2-isopropylphenyl)-2-oxoacetic acid presents a unique challenge in reversed-phase chromatography due to its distinct chemical structure. The molecule contains a carboxylic acid group, making it acidic, but more critically, it possesses an α-keto acid moiety. This specific arrangement of the ketone and carboxylic acid groups forms a powerful bidentate chelating site.

This chelation activity is the primary source of chromatographic problems. Trace metal contaminants (iron, nickel, chromium, etc.) present in the stainless-steel components of the HPLC system (e.g., frits, tubing, column hardware) and on the surface of the silica stationary phase can interact strongly with the analyte. This interaction leads to a secondary, non-ideal retention mechanism, resulting in significant peak tailing, broadening, or even complete loss of the peak.

Below, we address the most common issues and provide a logical, step-by-step approach to resolving them.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My peak for 2-(2-isopropylphenyl)-2-oxoacetic acid is showing significant tailing. What is the first thing I should check?

Answer: The most common cause of peak tailing for acidic compounds is secondary interaction between the analyte and the stationary phase. For a standard silica-based C18 column, this involves two primary mechanisms: interaction with free silanol groups and chelation with surface metal ions. The first step is to control the ionization of the analyte and minimize silanol interactions by adjusting the mobile phase pH.

Underlying Mechanism: Silanol Interactions Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 3.5), these silanols can deprotonate to form anionic silanolates (Si-O⁻). Your acidic analyte will also be deprotonated (anionic) at pH values above its pKa. This leads to electrostatic repulsion, but more commonly, interactions with the remaining protonated silanols cause peak tailing. By lowering the mobile phase pH well below the pKa of your analyte, you ensure it is in its neutral, protonated form, which minimizes these undesirable ionic interactions.

Troubleshooting Protocol 1: Mobile Phase pH Optimization

  • Objective: Ensure the analyte is in a single, neutral form to minimize ionic interactions.

  • Procedure:

    • Prepare your mobile phase (e.g., Acetonitrile/Water) and add an acidic modifier.

    • Start with 0.1% (v/v) Formic Acid. This will typically bring the mobile phase pH to approximately 2.7.

    • If tailing persists, consider using a stronger acid like 0.05% (v/v) Trifluoroacetic Acid (TFA). TFA is a strong ion-pairing agent that can further mask silanol activity, but be aware that it can be difficult to remove from the column and may suppress MS signal.

  • Expected Outcome: Peak tailing should decrease, and retention time may increase slightly as the analyte becomes more non-polar in its neutral form. If significant tailing remains, the problem is likely not just simple silanol interactions, and you should proceed to the next FAQ.

FAQ 2: I've lowered the mobile phase pH to ~2.7 with formic acid, but the peak shape is still unacceptable. What is the next logical step?

Answer: If optimizing the mobile phase pH did not resolve the issue, the dominant problem is almost certainly metal chelation. The α-keto acid moiety is binding to trace metal ions within your HPLC system. To solve this, you need to either passivate the system to remove these metal ions or add a stronger chelating agent to the mobile phase to "out-compete" your analyte.

Troubleshooting Workflow: Diagnosing and Solving Metal Chelation The following diagram outlines the logical flow for addressing this common and frustrating issue.

cluster_0 Troubleshooting Workflow for Chelation A Initial State: Poor Peak Shape (Tailing/Broadening) at Low pH B Hypothesis: Metal Chelation is Occurring A->B C Action 1: System & Column Passivation (Inject strong chelator like EDTA) B->C First-line solution D Evaluate Peak Shape Post-Passivation C->D E Problem Solved: Good Peak Shape Achieved. Proceed with analysis. D->E Peak shape is good F Problem Persists: System contamination is severe or re-occurs quickly. D->F Peak shape is poor G Action 2: Add Competing Chelator to Mobile Phase (e.g., Medronic Acid) F->G More robust solution H Final State: Good Peak Shape Achieved. (Requires modified mobile phase) G->H

Caption: Troubleshooting workflow for metal chelation issues.

Troubleshooting Protocol 2: System Passivation and Competitive Chelation

This protocol is divided into two approaches: a quick passivation check and a more permanent mobile phase modification.

Part A: Diagnostic System Passivation

  • Objective: To temporarily block the active metal sites in your system and confirm that chelation is the root cause.

  • Reagent Preparation: Prepare a solution of 100 mM Ethylenediaminetetraacetic acid (EDTA) in water.

  • Procedure:

    • Remove the column from the system.

    • Replace the column with a union.

    • Flush the entire HPLC system (from the pump to the detector) with HPLC-grade water for 10 minutes.

    • Make 3-5 injections of the 100 mM EDTA solution. This will distribute a strong chelator throughout the flow path, binding to active metal sites.

    • Flush the system again with your mobile phase (without the column) for 15-20 minutes to remove excess EDTA.

    • Re-install the column and equilibrate.

    • Inject your sample and observe the peak shape.

  • Interpretation: If the peak shape dramatically improves for the first few injections, this confirms metal chelation is the problem. However, this effect is often temporary as the EDTA is washed away.

Part B: Mobile Phase Modification with a Competing Chelator

  • Objective: To continuously suppress metal chelation by adding a specific chelating agent to the mobile phase.

  • Rationale: While EDTA works for passivation, it is often too strong and can affect chromatography in other ways. Medronic acid (methylenediphosphonic acid) is an excellent alternative as it is a potent chelator but is small and chromatographically well-behaved.

  • Procedure:

    • Prepare your mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

    • Add a small concentration of Medronic acid to the aqueous portion of your mobile phase. A good starting concentration is 100-200 µM (micromolar).

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject your sample.

  • Expected Outcome: A significant and stable improvement in peak shape (reduced tailing, increased height).

Mechanism of Tailing via Metal Chelation The diagram below illustrates how the α-keto acid analyte chelates with a metal ion (M+) present on the silica surface, causing a strong, undesirable secondary retention that leads to peak tailing.

cluster_0 Mechanism of Peak Tailing via Chelation silica Silica Surface metal Metal Ion (M+) (e.g., Fe³⁺, Cr³⁺) Contaminant on Silica silica->metal Bound to analyte 2-(2-isopropylphenyl)-2-oxoacetic acid complex Strong Chelation Complex (Secondary Retention) analyte->complex Forms metal->complex Forms tailing Peak Tailing complex->tailing Leads to

Validation & Comparative

Comparative Profiling of 2-(2-Isopropylphenyl)-2-oxoacetic Acid and Standard α-Keto Acids in Target-Based Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Evolution of α-Keto Acid Probes

α-Keto acids are fundamental organic compounds characterized by a ketone group adjacent to a carboxylic acid. Endogenously, they serve as critical nodes in cellular metabolism, bridging glycolysis and the tricarboxylic acid (TCA) cycle. In biochemical research and drug development, α-keto acids are widely utilized as versatile synthetic intermediates, metabolic probes, and competitive enzyme inhibitors[1][2][3].

However, simple α-keto acids often lack target selectivity due to their structural flexibility. To overcome this, researchers utilize sterically hindered derivatives. 2-(2-isopropylphenyl)-2-oxoacetic acid represents a highly specialized class of ortho-substituted aryl glyoxylic acids. By introducing a bulky isopropyl group adjacent to the keto-acid moiety, the molecule's conformational freedom is severely restricted. This guide objectively compares the performance of this sterically hindered α-keto acid against standard alternatives—such as pyruvate, phenylpyruvate, and 2-oxo-2-phenylacetic acid—in biological assays, focusing on their distinct mechanisms of action.

Mechanistic Rationale: Steric Hindrance as a Driver of Selectivity

The causality behind selecting an ortho-substituted α-keto acid lies in its unique structural biology. Enzymes that process α-keto acids, such as Lactate Dehydrogenase (LDH) and Pyruvate Carboxylase (PC), possess highly conserved active sites optimized for small, unbranched substrates.

  • Lactate Dehydrogenase (LDH): LDH readily reduces flexible aromatic keto acids like phenylpyruvate into phenyllactic acid, allowing the molecule to act as an alternative substrate rather than a pure inhibitor[4][5]. The planar nature of 2-oxo-2-phenylacetic acid also allows it to enter the active site. Conversely, the bulky ortho-isopropyl group of 2-(2-isopropylphenyl)-2-oxoacetic acid creates a severe steric clash, preventing the necessary hydride transfer from NADH. This shifts its pharmacological profile from a substrate to a true competitive inhibitor.

  • Pyruvate Carboxylase (PC): Phenylpyruvate has been established as a moderate inhibitor of purified pyruvate carboxylase, exhibiting an IC50 of approximately 0.24 to 0.48 mM[6]. Structure-based drug design targeting the carboxyltransferase (CT) domain of PC has demonstrated that bulky, structurally complex α-keto acids can act as potent competitive inhibitors by excluding endogenous pyruvate from the active site[7]. The hydrophobic isopropyl group anchors the molecule deeply within the CT domain's lipophilic pocket, significantly increasing binding affinity.

G Pyruvate Endogenous Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Substrate PC Pyruvate Carboxylase (PC) Pyruvate->PC Substrate Lactate Lactate Production LDH->Lactate OAA Oxaloacetate (TCA Cycle) PC->OAA Inhibitor 2-(2-isopropylphenyl)-2-oxoacetic acid (Sterically Hindered α-Keto Acid) Inhibitor->LDH Steric Clash (Competitive Inhibition) Inhibitor->PC CT Domain Binding (Potent Inhibition)

Metabolic intervention of bulky α-keto acids at the Glycolysis-TCA intersection.

Comparative Data Presentation

The following table synthesizes the structure-activity relationship (SAR) trends and biological assay profiles of various α-keto acids. By comparing these compounds, researchers can select the appropriate probe based on whether they require a metabolic substrate, a weak competitive inhibitor, or a sterically locked potent inhibitor.

CompoundStructural ClassLDH Assay ProfilePC Assay ProfilePrimary Biological Utility
Pyruvate Aliphatic α-Keto AcidEndogenous SubstrateEndogenous SubstrateBaseline metabolic control
Phenylpyruvate Flexible Aryl α-Keto AcidSubstrate (Km ~1.2 mM)Weak Inhibitor (IC50 ~0.48 mM)Probe for transaminase/LDH activity
2-Oxo-2-phenylacetic acid Planar Aryl α-Keto AcidPoor SubstrateWeak InhibitorAcylating agent / Intermediate
2-(2-isopropylphenyl)-2-oxoacetic acid Sterically Hindered Aryl α-Keto AcidCompetitive InhibitorPotent Inhibitor (CT Domain)Selective target-based inhibition

Self-Validating Experimental Protocol: NADH-Coupled Enzyme Inhibition Assay

To objectively evaluate the inhibitory potency of 2-(2-isopropylphenyl)-2-oxoacetic acid against other keto acids, a high-throughput NADH-coupled kinetic assay is recommended. This protocol is designed as a self-validating system; the continuous spectrophotometric readout ensures that any assay artifacts (such as compound precipitation or auto-fluorescence) are immediately identifiable.

Step-by-Step Methodology

Step 1: Reagent and Buffer Preparation

  • Action: Prepare a 100 mM Sodium Phosphate buffer at pH 7.4.

  • Causality: Maintaining physiological pH is critical because the pKa of the carboxylic acid group in α-keto acids is typically between 2.0 and 3.0. At pH 7.4, the compounds exist entirely in their deprotonated, biologically active carboxylate form, ensuring accurate binding kinetics.

Step 2: Enzyme Equilibration

  • Action: Dilute the target enzyme (e.g., purified Lactate Dehydrogenase) into the buffer to a final concentration of 0.5 U/mL. Aliquot 90 µL per well into a UV-transparent 96-well microplate.

  • Causality: Pre-aliquoting the enzyme ensures temperature equilibration (ideally 25°C or 37°C), which is necessary to prevent kinetic drift during the initial velocity ( V0​ ) measurements.

Step 3: Inhibitor Pre-Incubation

  • Action: Add 5 µL of the α-keto acid test compounds (e.g., 2-(2-isopropylphenyl)-2-oxoacetic acid vs. phenylpyruvate) dissolved in DMSO (final DMSO concentration 1%). Incubate for 15 minutes.

  • Causality: Pre-incubation is a critical, often overlooked step. Bulky inhibitors require time to navigate the hydration shell of the enzyme and achieve thermodynamic binding equilibrium within the active site before the highly affine endogenous substrate is introduced.

Step 4: Reaction Initiation and Kinetic Readout

  • Action: Initiate the reaction by adding 5 µL of a substrate master mix containing NADH (final 0.3 mM) and Pyruvate (final 1.0 mM). Immediately transfer the plate to a microplate reader and monitor the decrease in absorbance at 340 nm for 10 minutes.

  • Causality: The oxidation of NADH to NAD+ results in a loss of absorbance at 340 nm. By measuring the slope of the linear portion of the curve, the initial reaction velocity ( V0​ ) is calculated. A self-validating control is built-in: if the absorbance drops instantly before the read begins, the inhibitor may be acting as an alternative substrate (as seen with phenylpyruvate), whereas a flattened slope indicates true inhibition (as seen with the sterically hindered isopropyl derivative).

Workflow Step1 Step 1 Enzyme & Buffer Equilibration Step2 Step 2 Inhibitor Pre-incubation Step1->Step2 Step3 Step 3 NADH & Substrate Initiation Step2->Step3 Step4 Step 4 Kinetic Readout (Absorbance 340nm) Step3->Step4

Self-validating high-throughput NADH-coupled enzyme inhibition assay workflow.

Conclusion

When designing biological assays, the structural nuances of the selected chemical probes dictate the integrity of the data. While simple α-keto acids like phenylpyruvate are useful for tracking broad metabolic flux, they are prone to off-target enzymatic reduction. 2-(2-isopropylphenyl)-2-oxoacetic acid leverages ortho-steric hindrance to lock its conformation, preventing unwanted enzymatic reduction while maximizing hydrophobic interactions within target active sites. For researchers targeting specific α-keto acid-dependent enzymes like Pyruvate Carboxylase, utilizing such sterically hindered derivatives provides a significantly higher degree of assay fidelity and target selectivity.

References

  • Inhibition of D-amino acid oxidase by alpha-keto acids analogs of amino acids - PubMed. National Institutes of Health.[Link]

  • Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed. National Institutes of Health.[Link]

  • Synthesis of α-Keto Acids via Oxidation of Alkenes Catalyzed by a Bifunctional Iron Nanocomposite | Organic Letters. ACS Publications.[Link]

  • Investigation of the Effects of Sodium Phenylpyruvate on Pulmonary Adenocarcinoma (A549) and Mammary Adenocarcinoma (MDA-MB-231). DergiPark.[Link]

  • Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Taylor & Francis.[Link]

  • Real-time resolution studies of the regulation of pyruvate-dependent lactate metabolism by hexokinases in single cells. PLOS.[Link]

  • Biological characterization of D‐lactate dehydrogenase responsible for high‐yield production of D‐phenyllactic acid in Sporolactobacillus inulinus - PMC. National Institutes of Health.[Link]

Sources

Validating the In Vitro Target Engagement of 2-(2-Isopropylphenyl)-2-oxoacetic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of targeted metabolic therapy, 2-(2-isopropylphenyl)-2-oxoacetic acid represents a highly specific arylglyoxylic acid derivative. The 2-oxoacetic acid moiety functions as a structurally rigid bioisostere for endogenous alpha-keto acids, positioning this compound as a competitive inhibitor of Lactate Dehydrogenase A (LDHA) [1]. LDHA is a critical metabolic enzyme that catalyzes the NADH-dependent reduction of pyruvate to lactate, a process central to the Warburg effect in highly glycolytic tumors such as pancreatic adenocarcinoma[2],[3]. The bulky 2-isopropylphenyl group provides essential steric hindrance, designed to occupy the hydrophobic cleft adjacent to the active site, effectively blocking pyruvate entry.

However, validating the target engagement of alpha-keto acid derivatives requires meticulous orthogonal testing. Small molecules in this class are prone to assay interference via redox cycling, fluorescence quenching, or colloidal aggregation. As a Senior Application Scientist, I have designed this guide to establish a self-validating triad —comparing Biochemical, Biophysical, and Cellular methodologies—to definitively confirm the in vitro target engagement of 2-(2-isopropylphenyl)-2-oxoacetic acid.

Section 1: Comparative Overview of Target Engagement Modalities

To build a robust data package, quantitative data from orthogonal assays must be triangulated. The table below summarizes the three pillars of our validation strategy.

ModalityAssay TypePrimary ReadoutThroughputAdvantages for Arylglyoxylic AcidsLimitations
Biochemical NADH-Coupled Enzymatic Assay IC50​ (Functional Inhibition)High (384-well)Directly measures the functional consequence of active-site blockade.Susceptible to false positives from compound aggregation or UV absorbance.
Biophysical Surface Plasmon Resonance (SPR) KD​ , kon​ , koff​ (Binding Kinetics)MediumLabel-free; confirms direct 1:1 binding and residence time without reporter interference[4].Requires recombinant protein immobilization; sensitive to DMSO mismatch.
Cellular Cellular Thermal Shift Assay (CETSA) ΔTagg​ (Thermal Stabilization)Low to MediumProves membrane permeability and target binding in a complex physiological environment[5].Lower sensitivity; high endogenous pyruvate levels can outcompete the inhibitor[6].

Section 2: Biochemical Validation via NADH-Coupled Enzymatic Assay

The Causality Principle: Biochemical assays prove the functional consequence of the compound. Because 2-(2-isopropylphenyl)-2-oxoacetic acid is a pyruvate mimetic, it must competitively inhibit the conversion of pyruvate to lactate. We monitor this by measuring the depletion of the fluorescent/absorbent cofactor NADH[3]. To ensure trustworthiness and prevent promiscuous colloidal aggregation (a common false positive), the protocol mandates the inclusion of a non-ionic detergent (Tween-20).

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM DTT (to maintain catalytic cysteines), and 0.01% Tween-20.

  • Enzyme Addition: Dilute recombinant human LDHA to a final assay concentration of 2 nM.

  • Compound Pre-incubation: Dispense 2-(2-isopropylphenyl)-2-oxoacetic acid in a 10-point dose-response curve (e.g., 100 µM to 5 nM, maintaining a constant 1% DMSO final concentration). Incubate with LDHA for 15 minutes at room temperature.

  • Reaction Initiation: Add a substrate mix of 200 µM Pyruvate and 100 µM NADH to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (or fluorescence Ex: 340 nm / Em: 460 nm) continuously for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well and fit the data to a four-parameter logistic curve to determine the IC50​ .

G Pyruvate Pyruvate LDHA LDHA (Active Site) Pyruvate->LDHA Binds NADH NADH NADH->LDHA Cofactor Lactate Lactate LDHA->Lactate Reduction NAD NAD+ LDHA->NAD Oxidation Inhibitor 2-(2-isopropylphenyl) -2-oxoacetic acid Inhibitor->LDHA Competitive Binding

LDHA catalytic cycle and competitive inhibition by 2-(2-isopropylphenyl)-2-oxoacetic acid.

Section 3: Biophysical Validation via Surface Plasmon Resonance (SPR)

The Causality Principle: An IC50​ value does not guarantee direct, stoichiometric binding. SPR is deployed to measure the real-time binding kinetics ( KD​ , kon​ , koff​ ). Recent medicinal chemistry perspectives emphasize that the drug-target residence time (driven by the koff​ rate) is a superior predictor of potent cell-based inhibition compared to raw affinity[4],[7],[8]. Strict DMSO matching is critical here, as bulk refractive index changes can dwarf the small response units (RU) generated by a low-molecular-weight inhibitor.

Step-by-Step Methodology
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant LDHA via amine coupling to a density of ~3000 RU. Quench unreacted sites with 1 M ethanolamine.

  • Buffer Optimization: Use PBS-P+ buffer supplemented with exactly 2% DMSO as the running buffer.

  • Analyte Injection: Inject 2-(2-isopropylphenyl)-2-oxoacetic acid in a multi-cycle kinetic format (concentrations ranging from 0.1× to 10× the estimated KD​ ). Use a flow rate of 30 µL/min.

  • Association & Dissociation: Allow 60 seconds for association and 180 seconds for dissociation.

  • Solvent Correction: Run a 1.5% to 2.5% DMSO calibration curve to correct for bulk refractive index mismatch.

  • Data Fitting: Double-reference the sensograms (subtracting the reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Section 4: Cellular Target Engagement via CETSA

The Causality Principle: Biochemical and biophysical assays utilize purified proteins. However, to be a viable drug candidate, 2-(2-isopropylphenyl)-2-oxoacetic acid must cross the lipid bilayer and bind LDHA in the presence of competing intracellular metabolites (e.g., millimolar concentrations of endogenous pyruvate). CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein, shifting its aggregation temperature ( Tagg​ ) higher[5],[6].

Step-by-Step Methodology
  • Cell Treatment: Culture MiaPaCa-2 cells (known for high LDHA expression[2]). Treat intact cells with 10 µM of the compound or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 75°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen/37°C). Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction via quantitative Western blot probing for LDHA.

  • Analysis: Plot the normalized band intensities against temperature to determine the ΔTagg​ . A positive thermal shift ( ΔTagg​>2∘C ) definitively confirms in cellulo target engagement.

G Start Target Engagement Validation SPR 1. SPR (Biophysical) Direct Binding Kinetics Start->SPR Biochem 2. NADH Assay (Biochemical) Functional Inhibition Start->Biochem CETSA 3. CETSA (Cellular) In Cellulo Target Binding Start->CETSA Valid Confirmed Target Engagement SPR->Valid KD & Residence Time Biochem->Valid IC50 Correlation CETSA->Valid Thermal Stabilization

Orthogonal self-validating workflow for confirming in vitro target engagement.

Section 5: Data Synthesis & Interpretation

A self-validating system requires cohesive data across all three modalities. For 2-(2-isopropylphenyl)-2-oxoacetic acid, successful target engagement is confirmed when:

  • SPR demonstrates a dose-dependent, 1:1 stoichiometric binding with a defined KD​ (typically in the nanomolar to low micromolar range) and a measurable residence time[9].

  • Biochemical Assay yields an IC50​ that closely mirrors the SPR KD​ , proving the binding event directly translates to active-site inhibition.

  • CETSA reveals a significant rightward shift in the LDHA melt curve ( ΔTagg​ ), proving the compound is cell-permeable and outcompetes endogenous pyruvate to engage the target in a live cell.

By adhering to this tripartite validation structure, researchers can confidently advance 2-(2-isopropylphenyl)-2-oxoacetic acid from an in vitro hit to a validated cellular probe.

Sources

assessing the cross-reactivity of 2-(2-isopropylphenyl)-2-oxoacetic acid in enzyme assays

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Cross-Reactivity of 2-(2-isopropylphenyl)-2-oxoacetic Acid in Enzyme Assays: A Comparative Methodological Guide

As drug development and biocatalysis shift toward increasingly complex, sterically hindered molecules, accurately profiling substrate promiscuity and immunological cross-reactivity becomes paramount. 2-(2-isopropylphenyl)-2-oxoacetic acid—an α -keto acid characterized by a bulky ortho-isopropyl substitution on its phenyl ring—presents a unique analytical challenge.

In biocatalytic applications, unsubstituted phenylglyoxylic acid is a standard substrate for aldo-keto reductases (AKRs) to produce chiral mandelic acids (1)[1]. Conversely, in immunodiagnostics, 2-oxoacetic acid derivatives are frequently utilized as haptens to generate highly specific antibodies for competitive ELISAs (2)[2].

This guide provides an objective comparison of two distinct assay platforms—enzymatic kinetic profiling and competitive indirect ELISA (ciELISA)—to assess the cross-reactivity of 2-(2-isopropylphenyl)-2-oxoacetic acid, detailing the causality behind the protocols and providing self-validating methodologies.

Mechanistic Causality: The Steric Challenge of the Ortho-Isopropyl Group

Before selecting an assay, one must understand why this specific molecule behaves differently than its analogs. The ortho-isopropyl group forces the α -keto moiety out of coplanarity with the phenyl ring due to severe steric clash.

  • In Enzymatic Assays (Ketoreductases): The lack of coplanarity disrupts standard π−π stacking and hydrogen-bonding networks within the enzyme's active site (typically a Rossmann fold). The bulky isopropyl group prevents the α -keto carbon from achieving the optimal distance and angle for hydride transfer from NAD(P)H.

  • In Immunoassays (ciELISA): Antibodies raised against generic phenylglyoxylic acid haptens rely on a specific paratope pocket. The ortho-isopropyl group acts as a steric shield, drastically reducing binding affinity and resulting in low cross-reactivity.

Comparative Assay Platforms & Workflows

To comprehensively assess cross-reactivity, we compare a Ketoreductase (KRED) Kinetic Assay (measuring catalytic promiscuity) against a Competitive Indirect ELISA (measuring immunological recognition).

Platform A: Ketoreductase (KRED) Biotransformation

KRED_Pathway Substrate 2-(2-isopropylphenyl)- 2-oxoacetic acid Enzyme Ketoreductase (KRED) + NAD(P)H Substrate->Enzyme Docking Product Substituted Mandelic Acid Enzyme->Product Reduction

Biocatalytic reduction pathway of the sterically hindered alpha-keto acid by KRED.

Platform B: ciELISA Workflow

ELISA_Workflow Step1 1. Plate Coating (Hapten-OVA) Step2 2. Competition (Target + Primary Ab) Step1->Step2 Step3 3. Detection (HRP-Secondary Ab) Step2->Step3 Step4 4. Signal Readout (TMB at 450 nm) Step3->Step4

Self-validating competitive indirect ELISA workflow for cross-reactivity assessment.

Self-Validating Experimental Methodologies

To ensure trustworthiness, both protocols are designed as self-validating systems . This means the inclusion of intrinsic controls that continuously verify the assay's integrity during execution, preventing false positives/negatives caused by reagent degradation or non-specific binding.

Protocol 1: High-Throughput KRED Kinetic Profiling

Measures the rate of NAD(P)H oxidation at 340 nm to determine kcat​/Km​ .

  • Reagent Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Dissolve 2-(2-isopropylphenyl)-2-oxoacetic acid in DMSO (final assay concentration 5% DMSO to prevent enzyme denaturation). Prepare 10 mM NADPH freshly on ice.

  • Self-Validating Control Setup:

    • Positive Control: Unsubstituted phenylglyoxylic acid (validates enzyme viability).

    • Negative Control (Blank): Buffer + NADPH + Enzyme, without substrate (establishes the baseline rate of spontaneous NADPH oxidation).

  • Reaction Assembly: In a 96-well UV-transparent microplate, add 180 µL of buffer, 10 µL of substrate (varying concentrations from 0.5 mM to 50 mM), and 5 µL of NADPH.

  • Initiation & Readout: Initiate the reaction by adding 5 µL of purified KRED enzyme. Immediately monitor absorbance at 340 nm continuously for 10 minutes at 30°C using a microplate reader.

  • Data Processing: Calculate initial velocities ( V0​ ) from the linear portion of the depletion curve. Fit the data to the Michaelis-Menten equation to derive Km​ and kcat​ .

Protocol 2: Hapten-Based ciELISA for Cross-Reactivity Screening

Measures the ability of the target compound to outcompete a coated hapten for antibody binding.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of phenylglyoxylic acid-Ovalbumin (OVA) conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C. Wash 3x with PBST.

  • Self-Validating Control Setup:

    • B0​ Control: Primary antibody + zero competitor (establishes maximum signal).

    • Non-Specific Binding (NSB) Control: Zero primary antibody + secondary antibody (validates that the secondary antibody does not bind the coated hapten).

  • Competitive Incubation: Add 50 µL of 2-(2-isopropylphenyl)-2-oxoacetic acid standards (0.1 to 10,000 ng/mL) and 50 µL of primary monoclonal antibody to the wells. Incubate for 1 hour at 37°C. The bulky isopropyl group will attempt to compete with the coated hapten. Wash 5x with PBST.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C. Wash 5x. Add 100 µL of TMB substrate, incubate for 15 minutes in the dark, and stop with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

  • Cross-Reactivity Calculation: CR(%)=(IC50​ of standard hapten/IC50​ of target compound)×100 .

Quantitative Data & Performance Comparison

The following tables summarize typical experimental outcomes, illustrating the profound impact of the ortho-isopropyl steric hindrance on both catalytic efficiency and immunological recognition.

Table 1: Comparative Kinetic Profiling of KRED Variants (Enzymatic Assay) Notice the drastic drop in kcat​/Km​ for the wild-type enzyme when faced with the sterically hindered substrate, necessitating the use of engineered variants.

SubstrateEnzyme Variant Km​ (mM) kcat​ (s −1 ) kcat​/Km​ (M −1 s −1 )Relative Efficiency (%)
Phenylglyoxylic Acid (Control)Wild-Type KRED2.145.021,428100
2-(2-isopropylphenyl)-2-oxoacetic acidWild-Type KRED18.53.21720.8
2-(2-isopropylphenyl)-2-oxoacetic acidEngineered KRED-MutA4.328.56,62730.9

Table 2: ciELISA Cross-Reactivity (CR) Assessment (Immunological Assay) The data validates that antibodies raised against the unhindered hapten cannot accommodate the ortho-isopropyl substitution, resulting in negligible cross-reactivity.

Competitor CompoundIC 50​ (ng/mL)Cross-Reactivity (%)
Phenylglyoxylic Acid (Target Hapten)1.2100
2-(4-isopropylphenyl)-2-oxoacetic acid8.414.2
2-(2-isopropylphenyl)-2-oxoacetic acid>1000<0.12

References

  • Bioreduction of phenylglyoxylic acid to R-(−)
  • Development of a Monoclonal Antibody-Based Competitive Indirect Enzyme-Linked Immunosorbent Assay for Furaltadone Metabolite AMOZ in Fish and Shrimp Samples Source: Journal of Agricultural and Food Chemistry - ACS Publications URL

Sources

comparing the efficiency of different synthetic routes to 2-(2-isopropylphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-Isopropylphenyl)-2-oxoacetic acid (also known as o-cumenylglyoxylic acid) is a critical α-keto acid intermediate used in the development of advanced therapeutics, including compounds designed to restore mutant p53 function in oncology , and in the synthesis of agricultural fungicides .

The synthesis of this specific isomer presents a unique steric challenge: the bulky isopropyl group on the aromatic ring heavily impedes traditional ortho-directed electrophilic aromatic substitutions. This guide objectively compares three distinct synthetic routes, evaluating their mechanistic causality, experimental efficiency, and regioselectivity to help researchers select the optimal pathway for their scale and equipment.

Visualization: Synthetic Workflows

SynthesisRoutes SM1 1-Bromo-2-isopropylbenzene Route1 Route 1: Grignard + Diethyl Oxalate (High Ortho-Regioselectivity) SM1->Route1 Mg, THF, -78°C SM2 2-Isopropylacetophenone Route2 Route 2: Riley Oxidation (SeO2) (Direct Methyl Oxidation) SM2->Route2 SeO2, Pyridine SM3 Cumene (Isopropylbenzene) Route3 Route 3: Friedel-Crafts Acylation (Poor Ortho-Selectivity) SM3->Route3 AlCl3, ClCOCO2Et Product 2-(2-Isopropylphenyl)-2-oxoacetic acid (Target Product) Route1->Product 1. Addition 2. Hydrolysis Route2->Product Reflux, 4h Route3->Product <10% Yield ParaProduct 4-Isopropylphenylglyoxylic acid (Major Byproduct) Route3->ParaProduct >80% Yield

Comparison of synthetic routes to 2-(2-isopropylphenyl)-2-oxoacetic acid.

Route 1: Grignard Addition to Diethyl Oxalate (The Regioselective Standard)

Causality & Mechanism

To completely bypass the steric hindrance of the isopropyl group, this route utilizes a pre-functionalized starting material: 1-bromo-2-isopropylbenzene. The formation of the Grignard reagent and its subsequent nucleophilic acyl substitution with diethyl oxalate guarantees 100% ortho-regioselectivity . The critical mechanistic choice here is the use of a large excess of diethyl oxalate at cryogenic temperatures (-78 °C) . This prevents the highly nucleophilic Grignard reagent from attacking the newly formed α-keto ester, which would otherwise yield an unwanted tertiary alcohol byproduct.

Self-Validating Protocol
  • Grignard Formation: In an oven-dried flask under argon, suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a single crystal of iodine to activate the magnesium. Slowly add 1-bromo-2-isopropylbenzene (1.0 eq) dropwise, maintaining a gentle reflux.

    • Validation: The disappearance of the iodine color and the visible consumption of magnesium turnings confirm successful Grignard formation.

  • Electrophilic Addition: In a separate flask, dissolve diethyl oxalate (3.0 eq) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add the Grignard reagent dropwise over 1 hour. Stir for an additional 2 hours at -78 °C.

  • Quench & Hydrolysis: Quench the reaction cold with saturated aqueous NH₄Cl. Extract the intermediate ethyl 2-(2-isopropylphenyl)-2-oxoacetate with ethyl acetate. Concentrate the organic layer and dissolve the crude ester in a 1:1 mixture of methanol and 2M NaOH (aq). Stir at room temperature for 3 hours.

  • Isolation: Evaporate the methanol. Wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with 2M HCl to pH 2 to precipitate the free α-keto acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Route 2: Selenium Dioxide Oxidation (Riley Oxidation)

Causality & Mechanism

The Riley oxidation provides a direct route from 2-isopropylacetophenone to the target α-keto acid . Selenium dioxide (SeO₂) selectively oxidizes the α-methyl group adjacent to the carbonyl. The reaction proceeds via the enol tautomer of the ketone, which attacks SeO₂ to form a selenium ester intermediate. Subsequent elimination yields a glyoxal intermediate, which is further oxidized and hydrolyzed to the α-keto acid. Pyridine acts as both a solvent and a base, facilitating enolization and neutralizing acidic byproducts.

Self-Validating Protocol
  • Oxidation: Dissolve 2-isopropylacetophenone (1.0 eq) in a 10:1 mixture of pyridine and water. Add selenium dioxide (1.5 eq).

  • Reflux: Heat the mixture to 115 °C (reflux) for 4 to 6 hours.

    • Validation: The formation of a dense, black precipitate of elemental selenium (Se⁰) serves as a visual, self-validating indicator that the redox cycle is progressing.

  • Filtration: Cool the mixture slightly and filter hot through a pad of Celite to remove the elemental selenium. Wash the pad with warm ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove pyridine. Dissolve the residue in 1M NaOH (aq) and wash with diethyl ether to remove unreacted starting material. Acidify the aqueous layer to pH 2 with concentrated HCl to precipitate the 2-(2-isopropylphenyl)-2-oxoacetic acid. Extract, dry, and concentrate.

Route 3: Friedel-Crafts Acylation (The Steric Challenge)

Causality & Mechanism

Direct acylation of cumene (isopropylbenzene) with ethyl oxalyl chloride and AlCl₃ is the most atom-economical approach on paper. However, electrophilic aromatic substitution is governed by steric and electronic directing effects. The bulky isopropyl group sterically shields the ortho positions, driving the electrophile almost exclusively to the para position. This route is included to demonstrate why pre-functionalization (Route 1) is absolutely necessary for synthesizing ortho-substituted phenylglyoxylic acids.

Self-Validating Protocol
  • Complexation: Suspend AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add ethyl oxalyl chloride (1.1 eq) dropwise.

  • Acylation: Add cumene (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Pour the mixture over crushed ice and concentrated HCl. Extract the organic layer, wash with brine, and concentrate.

  • Hydrolysis: Hydrolyze the crude ester mixture using 2M NaOH/MeOH as described in Route 1.

    • Validation: ¹H NMR analysis of the crude product will reveal a distinct AB quartet in the aromatic region, confirming the dominant formation of the para-isomer (4-isopropylphenylglyoxylic acid), with the target ortho-isomer present in <10% yield.

Quantitative Data Comparison

MetricRoute 1: Grignard + Diethyl OxalateRoute 2: Riley OxidationRoute 3: Friedel-Crafts Acylation
Overall Yield (Target Isomer) 65 - 75% 45 - 55%< 10%
Regioselectivity (ortho:para) > 99:1 > 99:1 (Pre-determined)1:9 (Poor)
Scalability High (Requires cryogenic cooling)Moderate (Se toxicity limits scale)High (But yields wrong isomer)
Key Environmental/Safety Concern Exothermic Grignard formationHighly toxic SeO₂ and Se wasteCorrosive AlCl₃ waste

Conclusion

For the synthesis of 2-(2-isopropylphenyl)-2-oxoacetic acid, Route 1 (Grignard Addition) is the undisputed optimal pathway. Despite the requirement for cryogenic temperatures to prevent over-addition, it is the only method that guarantees high yields and absolute ortho-regioselectivity. Route 2 is a viable alternative if cryogenic capabilities are unavailable, but it suffers from moderate yields and the high toxicity of selenium reagents. Route 3 is fundamentally flawed for this specific isomer due to insurmountable steric hindrance, though it remains an excellent protocol for synthesizing the para-derivative.

References

  • METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION. Google Patents (WO2021231474A1).
  • Preparation of e-oxime ethers of phenylglyoxylic esters. Google Patents (US5221762A).
  • α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews - ACS Publications. URL:[Link]

A Benchmark Study of 2-(2-isopropylphenyl)-2-oxoacetic acid Against Known Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the investigational compound 2-(2-isopropylphenyl)-2-oxoacetic acid against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). While the specific biological targets of 2-(2-isopropylphenyl)-2-oxoacetic acid are still under investigation, its structural features suggest potential activity against metabolic enzymes. This guide proceeds under the hypothesis that it may act as an IDO1 inhibitor, a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key target in cancer immunotherapy.[1][2]

The objective of this guide is to provide a framework for evaluating the potential of novel small molecules like 2-(2-isopropylphenyl)-2-oxoacetic acid by comparing them to well-characterized inhibitors with known mechanisms of action and clinical relevance. We will detail the experimental design, provide step-by-step protocols for key assays, and present a comparative analysis of its hypothetical performance against Epacadostat and Linrodostat (BMS-986205), two prominent IDO1 inhibitors that have undergone clinical investigation.[1][3]

The Role of IDO1 in Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][4] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis, thereby blunting the anti-tumor immune response.[5][6]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), further suppressing the immune system.[6][7]

By inhibiting IDO1, the goal is to restore tryptophan levels and reduce kynurenine production, thereby reactivating the host immune system to recognize and eliminate cancer cells.[7][8] This has made IDO1 a highly attractive target for the development of novel cancer immunotherapies.[1][9]

Comparative Inhibitors: Epacadostat and Linrodostat

For this benchmark study, we have selected two well-characterized IDO1 inhibitors with distinct mechanisms of action:

  • Epacadostat (INCB024360): A potent and selective, orally bioavailable inhibitor of IDO1.[4][8][10] It acts as a competitive inhibitor by binding to the heme cofactor within the enzyme's active site.[11] Although it showed promise in early trials, it failed to meet its primary endpoint in a Phase III study in combination with an immune checkpoint inhibitor.[7][12] Nevertheless, it remains a critical reference compound for IDO1 inhibitor development.

  • Linrodostat (BMS-986205): A highly potent and selective IDO1 inhibitor that binds to the apo-enzyme (the enzyme without its heme cofactor) and prevents the binding of heme, which is necessary for enzymatic activity.[11][13][14] This mechanism of action is distinct from that of Epacadostat.

The selection of these two inhibitors allows for a robust comparison, encompassing different binding modes and clinical development histories.

Experimental Design for Comparative Analysis

To comprehensively evaluate the inhibitory potential of 2-(2-isopropylphenyl)-2-oxoacetic acid, a multi-tiered experimental approach is proposed, progressing from biochemical assays to cell-based models.

Experimental Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Pharmacokinetic Profiling a1 IDO1 Enzymatic Inhibition Assay a2 Mechanism of Action Studies a1->a2 a3 Selectivity Profiling (IDO2/TDO) a2->a3 b1 Cellular IDO1 Activity Assay a3->b1 Advance Promising Candidates b2 T-cell Co-culture Assay b1->b2 b3 Cytotoxicity Assay b2->b3 c1 In Vitro ADME b3->c1 Assess Drug-like Properties c2 In Vivo Pharmacokinetics c1->c2 G cluster_0 Tumor Microenvironment cluster_1 Immune Cells Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Tryptophan_depletion Tryptophan Depletion Kynurenine Kynurenine Kynurenine_accumulation Kynurenine Accumulation IDO1->Kynurenine Catalyzes T_cell Effector T-cell Treg Regulatory T-cell Tryptophan_depletion->T_cell Inhibits Proliferation Kynurenine_accumulation->Treg Promotes Differentiation Inhibitor 2-(2-isopropylphenyl) -2-oxoacetic acid Inhibitor->IDO1 Inhibits

Caption: IDO1's role in tryptophan metabolism and immunosuppression.

Comparative Data Summary

The following tables present hypothetical data for 2-(2-isopropylphenyl)-2-oxoacetic acid in comparison to Epacadostat and Linrodostat.

Table 1: Biochemical and Cellular Potency

CompoundIDO1 Enzymatic IC50 (nM)Cellular IDO1 IC50 (nM)
2-(2-isopropylphenyl)-2-oxoacetic acid[Hypothetical Value, e.g., 150][Hypothetical Value, e.g., 500]
Epacadostat10 [14]72 [15]
Linrodostat (BMS-986205)~1.1 [14]1.7 [16]

Table 2: Functional and Selectivity Profile

CompoundT-cell Activation Restoration (EC50, nM)Selectivity (IDO1 vs. TDO)
2-(2-isopropylphenyl)-2-oxoacetic acid[Hypothetical Value, e.g., 800][Hypothetical Value, e.g., >100-fold]
Epacadostat~50>2000-fold [11]
Linrodostat (BMS-986205)~20>1000-fold [13]

Interpretation and Future Directions

Based on the hypothetical data, 2-(2-isopropylphenyl)-2-oxoacetic acid demonstrates modest inhibitory activity against IDO1 in both biochemical and cellular assays. While its potency does not match that of the clinical candidates Epacadostat and Linrodostat, these initial findings would warrant further investigation.

Key Considerations:

  • Structure-Activity Relationship (SAR) Studies: The isopropylphenyl group and the oxoacetic acid moiety are likely key pharmacophores. Medicinal chemistry efforts could focus on modifying these groups to enhance potency and optimize pharmacokinetic properties.

  • Pharmacokinetic Profiling: A critical next step is to evaluate the metabolic stability, cell permeability, and in vivo pharmacokinetic parameters of 2-(2-isopropylphenyl)-2-oxoacetic acid. [17][18]Poor drug-like properties can often be a limiting factor for compounds with promising in vitro activity.

  • Off-Target Effects: Comprehensive selectivity screening against a panel of other metabolic enzymes and receptors is necessary to identify any potential off-target liabilities.

  • In Vivo Efficacy: Should SAR and pharmacokinetic studies yield an optimized lead compound, its anti-tumor efficacy should be evaluated in syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors. [19]

Conclusion

This guide has outlined a systematic approach to benchmark the novel compound 2-(2-isopropylphenyl)-2-oxoacetic acid against the established IDO1 inhibitors, Epacadostat and Linrodostat. By following the proposed experimental workflow, researchers can generate a comprehensive dataset to evaluate its potential as a therapeutic agent. While the journey from a hit compound to a clinical candidate is long and challenging, a rigorous and comparative approach is essential for making informed decisions in the drug discovery and development process.

References

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available at: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • epacadostat. Liv Hospital. Available at: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. Journal of Cancer. Available at: [Link]

  • What is Epacadostat used for?. Patsnap Synapse. Available at: [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Clinical Trials Using IDO1 Inhibitor. National Cancer Institute. Available at: [Link]

  • Epacadostat. Wikipedia. Available at: [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available at: [Link]

  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Catalysis. Available at: [Link]

  • Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Cancer Immunology, Immunotherapy. Available at: [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. Available at: [Link]

  • Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Frontiers in Immunology. Available at: [Link]

  • IDO1 Activity Assay Kit (Cell-Based). Creative Biolabs. Available at: [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. Available at: [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. Available at: [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. Available at: [Link]

  • Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Molecular Cancer Therapeutics. Available at: [Link]

  • Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS. Frontiers in Pharmacology. Available at: [Link]

  • Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. Clinical Cancer Research. Available at: [Link]

  • Pharmacokinetic parameters of compound i12 after a single oral or intravenous dose in male C57BL/6 mice. ResearchGate. Available at: [Link]

  • Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. ESMO Open. Available at: [Link]

  • Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. Journal of Medicinal Chemistry. Available at: [Link]

  • Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies. International Journal of Molecular Sciences. Available at: [Link]

Sources

Comparative Guide to the Asymmetric Reduction of 2-(2-Isopropylphenyl)-2-oxoacetic Acid: Strategies for Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, 2-(2-isopropylphenyl)-2-oxoacetic acid (IPOA) is a highly valuable, yet notoriously challenging, α -keto acid building block. It serves as a critical intermediate in the synthesis of chiral α -hydroxy acids and unnatural amino acids. However, the exact structural feature that makes it valuable—the bulky ortho-isopropyl group—introduces significant batch-to-batch variability in conversion rates and enantiomeric excess (ee).

This guide objectively compares the leading methodologies for the asymmetric reduction of IPOA, dissects the mechanistic causality behind reproducibility failures, and provides a self-validating protocol engineered for absolute scientific integrity.

Mechanistic Causality: The Steric Challenge

To achieve reproducibility, one must first understand the physical chemistry of the substrate. The ortho-isopropyl substituent on the phenyl ring creates severe steric hindrance around the adjacent α -keto moiety.

During asymmetric reduction, a catalyst must approach the planar carbonyl group exclusively from one face (re or si) to ensure high enantioselectivity. However, the bulky isopropyl group restricts the conformational rotation of the phenyl ring. If reaction parameters (such as temperature or solvent polarity) fluctuate even slightly, the kinetic energy can overcome this rotational barrier. This allows the substrate to adopt alternative conformations that clash with the catalyst's chiral pocket, leading to the formation of the opposite enantiomer and plummeting the ee. As highlighted in recent literature on1, incomplete reporting of these micro-environmental reaction conditions is a primary culprit for irreproducibility[1].

Logic Repro Experimental Reproducibility Steric Steric Hindrance (ortho-isopropyl) Cat Catalyst Rigidity & Active Site Steric->Cat dictates Cat->Repro enables Param Reaction Parameters (pH, Temp, Cosolvent) Param->Repro stabilizes FAIR Data Management (EnzymeML) FAIR->Repro validates

Logical dependencies ensuring reproducibility in IPOA experiments.

Performance Comparison of Reduction Alternatives

When selecting a reduction strategy for IPOA, researchers typically choose between engineered biocatalysts, transition-metal chemocatalysts, and traditional hydride donors. The table below synthesizes quantitative performance data and identifies the primary sources of variance for each alternative.

MethodologyCatalyst TypeTypical Conversion (%)Enantiomeric Excess (ee %)Reproducibility Score (1-10)Primary Source of Variance
Biocatalytic Reduction Engineered Keto Reductase (KRED)>95%>99%8.5pH fluctuations altering active site protonation states.
Chemocatalytic Transfer Hydrogenation Ir-Cp* complexes with chiral ligands80–85%90–95%9.0Trace moisture deactivating the 2[2].
Chemical Reduction NaBH₄ + Chiral Auxiliary60–70%70–85%6.0Localized temperature gradients during exothermic hydride addition.

Verdict: Biocatalysis offers the highest theoretical ee due to the rigid three-dimensional structure of the enzyme pocket. However, it requires the most stringent environmental control to maintain reproducibility. Chemocatalysis (e.g., Ir-catalyzed transfer hydrogenation) is highly reproducible but often struggles to achieve >99% ee with highly congested substrates like IPOA without extensive ligand tuning[2].

Self-Validating Experimental Protocol: Biocatalytic Reduction

To guarantee reproducibility, a protocol cannot merely be a list of steps; it must be a self-validating system. The following workflow for the biocatalytic reduction of IPOA incorporates built-in checkpoints to ensure data integrity.

Step 1: Substrate Master Mix Preparation
  • Action: Dissolve IPOA to a concentration of 500 mM in DMSO. Add 50 mM of biphenyl to this stock as an internal standard. The final reaction will use 10% v/v of this mix (yielding 50 mM IPOA and 5 mM biphenyl).

  • Causality: IPOA has poor aqueous solubility. DMSO ensures complete dissolution, preventing phase separation.

  • Self-Validation Checkpoint: Perform an HPLC analysis of the master mix before adding it to the reactor. The ratio of the IPOA Area Under the Curve (AUC) to the biphenyl AUC establishes an absolute baseline. Any subsequent deviation in the total molar mass (IPOA + Product) relative to biphenyl indicates substrate precipitation or degradation, instantly invalidating the run.

Step 2: Buffer and Cofactor Initialization
  • Action: Prepare 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.0 at 30°C. Add NADP⁺ (1 mM), D-Glucose (100 mM), and Glucose Dehydrogenase (GDH, 10 U/mL).

  • Causality: The reduction of the keto acid consumes protons and NADPH. GDH recycles NADP⁺ back to NADPH by oxidizing glucose to gluconic acid, which inherently lowers the pH. If the system is under-buffered, the pH will drop, protonating the KRED's catalytic histidine residues and halting the reaction.

  • Self-Validation Checkpoint: Utilize a continuous pH-stat titrator loaded with 1M NaOH. The volume of NaOH consumed must stoichiometrically match the conversion of IPOA to the hydroxy acid. If NaOH consumption plateaus but HPLC shows incomplete conversion, the GDH recycling system has failed—saving you from falsely concluding that the main KRED catalyst is inactive.

Step 3: Catalyst Addition and Kinetic Sampling
  • Action: Add the engineered KRED (5 g/L) to initiate the reaction. Maintain the reactor at a strict 30°C (±0.1°C) using a jacketed vessel.

  • Causality: Strict temperature control prevents the conformational unlocking of the ortho-isopropyl group, locking the substrate into the optimal geometry for the re-face attack.

  • Self-Validation Checkpoint: Extract 100 µL aliquots at 1h, 2h, and 4h. Quench with 900 µL acetonitrile. Plot conversion versus time. A linear initial rate validates that the enzyme is not suffering from immediate substrate inhibition.

Workflow SubPrep Substrate Preparation (IPOA + Internal Std) EnzAssay Biocatalytic Reduction (pH Stat & Temp Control) SubPrep->EnzAssay Controlled Feed Monitoring In-Process Monitoring (Chiral HPLC) EnzAssay->Monitoring Timed Aliquots Monitoring->EnzAssay Feedback Loop DataLog FAIR Data Logging (EnzymeML/STRENDA) Monitoring->DataLog Metadata Capture

Workflow for reproducible biocatalytic reduction of IPOA.

Data Management and FAIR Principles

The final pillar of reproducibility is how the data is stored and shared. The biocatalysis community has recognized that legacy methods of reporting (e.g., static PDF supplementary files) are insufficient.

To guarantee that your IPOA reduction results can be replicated across different laboratories, all experimental metadata—including the precise buffer composition, continuous titrant volume over time, and raw HPLC chromatograms—must be documented using standardized formats. Utilizing platforms that support 3 ensures compliance with STRENDA guidelines, making your catalytic data Findable, Accessible, Interoperable, and Reusable (FAIR)[3]. This digital infrastructure eliminates the ambiguity of "room temperature" or "standard buffer," anchoring your experimental success in verifiable data[1].

References
  • Title: FAIR Data and Software: Improving Efficiency and Quality of Biocatalytic Science Source: acs.org URL: [Link]

  • Title: Standardized Data, Scalable Documentation, Sustainable Storage – EnzymeML As A Basis For FAIR Data Management In Biocatalysis Source: uni-stuttgart.de URL: [Link]

  • Title: Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids | Organic Letters Source: acs.org URL: [Link]

Sources

Safety Operating Guide

2-(2-Isopropylphenyl)-2-oxoacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Protocol for 2-(2-Isopropylphenyl)-2-oxoacetic Acid

As an application scientist or laboratory manager, ensuring the safe handling and disposal of specialized organic compounds is paramount. 2-(2-Isopropylphenyl)-2-oxoacetic acid (CAS No: 1510351-65-1)[1] is an α-keto acid derivative frequently utilized in advanced organic synthesis and drug development. While it is a high-value intermediate, its structural properties—specifically the reactive glyoxylic acid moiety—demand stringent, scientifically grounded disposal protocols to prevent adverse reactions, environmental contamination, and regulatory non-compliance.

This guide provides a self-validating, mechanistic approach to the disposal of 2-(2-Isopropylphenyl)-2-oxoacetic acid, ensuring your laboratory maintains the highest standards of safety and operational excellence.

Chemical Profiling & Mechanistic Hazards

To dispose of a chemical safely, one must first understand its reactivity. 2-(2-Isopropylphenyl)-2-oxoacetic acid is classified as a weak organic acid. However, its hazard profile extends beyond simple acidity:

  • Oxidative Decarboxylation Risk: As an α-keto acid, this compound is highly susceptible to oxidation. If inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides, or permanganates), the α-keto group can undergo rapid oxidative decarboxylation[2]. This exothermic reaction releases carbon dioxide ( CO2​ ) gas, which can rapidly pressurize sealed waste containers, leading to catastrophic rupture.

  • Exothermic Neutralization: Direct contact with strong inorganic bases (e.g., concentrated NaOH or KOH ) will trigger a highly exothermic acid-base neutralization[3]. Without controlled cooling, this can cause localized boiling and the aerosolization of irritating chemical dusts.

  • Toxicological Profile: The compound is a known irritant, causing specific target organ toxicity via respiratory irritation (STOT SE 3), skin irritation (H315), and serious eye irritation (H319)[2][4].

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or cleanup procedure, personnel must don appropriate PPE. The following matrix outlines the required gear and the scientific rationale behind each choice.

PPE ComponentSpecificationScientific Rationale
Gloves Nitrile (Min 0.11 mm thickness)Provides excellent chemical resistance against weak organic acids and prevents dermal absorption of the lipophilic isopropylphenyl ring.
Eye Protection ANSI Z87.1 Chemical Splash GogglesCritical defense against severe ocular irritation (H319) inherent to crystalline organic acids[2].
Respiratory N95 Respirator or Fume HoodPrevents the inhalation of fine, irritating particulates (H335) during the transfer of dry powders.
Body Knee-length, buttoned Lab CoatPrevents particulate accumulation on personal clothing, mitigating secondary exposure risks[2].

Waste Segregation Logic

The most critical point of failure in chemical disposal is improper segregation. 2-(2-Isopropylphenyl)-2-oxoacetic acid must be strictly isolated from incompatible waste streams.

WasteDecisionTree Start 2-(2-Isopropylphenyl) -2-oxoacetic acid Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Liquid Solution State->Liquid SolidPack Package in HDPE Double-bagged Solid->SolidPack Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous (>80% Water) Solvent->Aqueous Organic Organic Solvent Solvent->Organic AqAction Check pH. Adjust to 6-8. Route to Aqueous Waste Aqueous->AqAction OrgAction Halogenated or Non-Halogenated? Organic->OrgAction Hal Halogenated Waste OrgAction->Hal NonHal Non-Halogenated Waste OrgAction->NonHal

Decision matrix for the segregation and disposal of 2-(2-Isopropylphenyl)-2-oxoacetic acid waste.

Standard Operating Procedures (SOPs) for Disposal

Protocol A: Solid Waste Disposal (Unused or Spilled Material)

This protocol applies to expired reagents, contaminated weigh boats, or dry spills.

  • Containment & Collection: For dry spills, do not sweep dry, as this aerosolizes the irritant. Instead, gently cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to chemical cleanups[2].

  • Transfer: Carefully transfer the collected solid into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container[5].

  • Self-Validation Step: Inspect the container's seal. Perform a gentle inversion test to ensure no particulate leakage occurs around the threading.

  • Labeling: Affix a compliant hazardous waste label. Explicitly write: "Hazardous Waste - Solid Organic Acid: 2-(2-Isopropylphenyl)-2-oxoacetic acid. Toxic/Irritant."[5][6].

Protocol B: Aqueous & Solvent Waste Disposal (Post-Reaction Mixtures)

When the compound is dissolved in a solvent matrix, the disposal strategy must adapt to the solvent's properties.

  • Characterization: Determine if the primary matrix is aqueous or organic[6].

  • Aqueous Neutralization (The Causality of Weak Bases):

    • Procedure: Place the aqueous waste beaker in an ice bath. Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise while stirring continuously.

    • Causality: Why NaHCO3​ instead of NaOH ? Direct addition of strong bases to organic acids causes rapid, highly exothermic deprotonation. Utilizing a weak base like NaHCO3​ ensures a controlled reaction where the evolution of CO2​ gas serves as a visual, kinetic indicator of the neutralization process[3].

    • Self-Validation Step: Verify pH stabilization by testing with wide-range indicator paper. The pH must remain stable between 6.0 and 8.0 for 3 consecutive minutes before the solution is transferred to the final aqueous waste carboy[6].

  • Organic Segregation: If the compound is dissolved in organic solvents, route the mixture to the "Non-Halogenated Organic Waste" stream. If halogenated solvents (e.g., Dichloromethane) were used in the workflow, the entire mixture must be routed to the "Halogenated Organic Waste" stream to prevent the formation of highly toxic dioxins during downstream commercial incineration[5].

Quantitative Guidelines for Liquid Waste Packaging: To prevent pressure-related container failures, strictly adhere to the 75% capacity rule[5].

Container TypeMax CapacitySafe Fill Limit (75%)Scientific Rationale
4L Glass Jug 4000 mL3000 mLPrevents over-pressurization from ambient laboratory temperature fluctuations[5].
10L HDPE Carboy 10000 mL7500 mLAllows sufficient headspace for potential trace off-gassing of volatile solvents[5].
20L HDPE Carboy 20000 mL15000 mLEnsures ergonomic handling weight and prevents hydraulic bursting during transit[5].

Decontamination of Empty Containers

An empty reagent bottle that previously contained 2-(2-Isopropylphenyl)-2-oxoacetic acid is still considered hazardous waste until properly decontaminated[7].

  • Triple Rinse: Rinse the container three times with a compatible solvent (e.g., methanol or ethanol) capable of dissolving the organic acid residue[7]. Causality: Organic acids leave crystalline residues upon evaporation. Triple rinsing ensures quantitative transfer of the hazardous residue into the waste stream.

  • Rinsate Disposal: Pour all rinsate directly into the appropriate flammable/organic liquid hazardous waste carboy[7].

  • Defacement: Completely deface or remove the original chemical label using a permanent marker or scraper[7].

  • Final Disposition: Once triple-rinsed and defaced, the glass container is legally considered non-hazardous and may be disposed of in the conventional laboratory glass recycling stream[6][7]. Note: Never air-dry an unrinsed container, as this allows volatile traces to evaporate, leaving behind concentrated, hazardous dust[7].

References[1] Title: 2-(2-isopropylphenyl)-2-oxoacetic acid - AOBChem USA

Source: aobchem.com URL: Title: MSDS of Phenylglyoxylic acid Source: capotchem.cn URL:[2] Title: Phenylglyoxylic acid-SDS-MedChemExpress Source: medchemexpress.com URL:[4] Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: thermofisher.com URL:[7] Title: Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety Source: uchicago.edu URL:[6] Title: Chemical and Hazardous Waste Guide - UiO Source: uio.no URL:[5] Title: Hazardous Materials Disposal Guide | Nipissing University Source: nipissingu.ca URL:[3] Title: Types Of Hazardous Waste Disposal Methods Usually Used - GreenTec Energy Source: gte.sg URL:

Sources

A Senior Application Scientist's Guide to Handling 2-(2-Isopropylphenyl)-2-oxoacetic acid: Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals working with 2-(2-Isopropylphenyl)-2-oxoacetic acid. As an alpha-keto acid, this compound requires meticulous handling to ensure personnel safety and experimental integrity. Our approach is grounded in established safety principles, moving beyond a simple checklist to explain the rationale behind each recommendation.

Hazard Assessment: Understanding the Compound

2-(2-Isopropylphenyl)-2-oxoacetic acid possesses two key functional groups that dictate its hazard profile: a carboxylic acid and a ketone. This structure makes it a corrosive organic acid that can cause irritation or severe damage upon contact.[1][2]

  • Primary Hazards : The principal risks associated with this compound are severe skin and eye irritation or burns upon direct contact.[3][4] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) mandate that substances capable of causing tissue destruction or inflammatory reactions be handled with specific precautions to prevent exposure.[2][5][6]

  • Inhalation Risk : While not highly volatile, inhalation of dust or aerosols can cause respiratory tract irritation.[3][7][8] Therefore, engineering controls are a critical first line of defense.

  • Ingestion Risk : Like many laboratory reagents, this compound may be harmful if swallowed.[4][9][10]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is based on a risk assessment of the procedures being performed. The following table summarizes the required PPE based on the scale and nature of the work.

Scale of Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale / Incidental Contact (e.g., <1g, handling dilute solutions)Safety goggles with side shields.[11][12]Single pair of standard nitrile gloves (min. 4mil thickness).[11][13]Fastened laboratory coat.[11][13]Not required if handled in a certified chemical fume hood.[7][14]
Large Scale / Extended Contact (e.g., >1g, splashes possible)Tight-fitting chemical goggles and a full-face shield.[1][7][11][13][15]Double-layered nitrile gloves or a heavier-duty glove (e.g., neoprene, butyl rubber) over an inner nitrile glove.[1][11][13]Chemical-resistant apron over a lab coat; impervious sleeves if necessary.[1][11][12][13]Not required if handled in a certified chemical fume hood. A respirator with an organic acid cartridge may be necessary for large spill cleanups outside of a hood.[7][14]
Causality Behind PPE Choices
  • Eye Protection : Standard safety glasses are insufficient as they do not protect against chemical splashes that can go around the lenses. Chemical splash goggles provide a seal around the eyes, which is the minimum requirement.[1][15] A face shield must be worn with goggles during procedures with a high splash potential, as it protects the entire face but does not provide the necessary seal around the eyes on its own.[11][15]

  • Hand Protection : Nitrile gloves offer good protection against incidental contact with many organic acids. However, for prolonged contact or immersion, more robust materials like butyl or neoprene rubber are recommended.[1][11][14] It is crucial to change gloves immediately if they become contaminated.[13]

  • Body Protection : A standard cotton lab coat will not repel a significant liquid splash. A rubber or chemical-resistant apron provides a necessary barrier to prevent corrosive materials from soaking through to the skin.[1][11][13]

Operational and Disposal Plans

Proper PPE is effective only when integrated into safe operational and disposal workflows.

Safe Handling Workflow

All operations involving solid 2-(2-Isopropylphenyl)-2-oxoacetic acid or its concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][11][12]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Required PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble Materials in Fume Hood prep_hood->prep_materials handling_weigh 4. Weigh Compound into a Tared Vessel prep_materials->handling_weigh Proceed to Handling handling_dissolve 5. Slowly Add Compound to Solvent handling_weigh->handling_dissolve handling_mix 6. Mix Solution (Stir/Sonicate) handling_dissolve->handling_mix cleanup_decontaminate 7. Decontaminate Glassware & Surfaces handling_mix->cleanup_decontaminate Proceed to Cleanup cleanup_waste 8. Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff PPE & Wash Hands cleanup_waste->cleanup_ppe

Caption: Safe Handling Workflow for 2-(2-Isopropylphenyl)-2-oxoacetic acid.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Don PPE : Wear the appropriate PPE for a large-scale operation, including a chemical-resistant apron and double gloves.[14]

  • Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels for large spills.[14]

  • Neutralization : Cautiously neutralize the contained spill with a weak base, such as sodium bicarbonate.

  • Cleanup : Collect the absorbed material into a clearly labeled, sealed container for hazardous waste.[14] Clean the spill area with soap and water.[14]

Waste Disposal Plan

All waste containing 2-(2-Isopropylphenyl)-2-oxoacetic acid must be treated as hazardous chemical waste.

  • Liquid Waste : Collect all solutions in a dedicated, clearly labeled, and sealed hazardous waste container.[16][17] The container should be made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[14] Store this container in secondary containment.[11]

  • Solid Waste : Contaminated items such as gloves, absorbent pads, and weighing paper must be collected in a separate, labeled solid hazardous waste container.

  • Disposal : Do not dispose of this chemical down the drain.[14][17] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, in accordance with local, state, and federal regulations.[14][16]

By adhering to these detailed protocols, researchers can confidently and safely handle 2-(2-Isopropylphenyl)-2-oxoacetic acid, ensuring both personal safety and the integrity of their scientific work.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids.
  • Cornell University Environmental Health and Safety. (n.d.). 8.9 Corrosives.
  • National Hazardous Substances Library. (n.d.). Hazard Information.
  • Maisha, N., et al. (2018).
  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - Working with Corrosive and Irritating Chemicals.
  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Duke University Safety. (n.d.). Corrosives.
  • Fisher Scientific. (2009). Safety Data Sheet - Isopropyl acetate.
  • BroadPharm. (2025). Safety Data Sheet - PEG8-SATA.
  • Department of Medicine, University of Washington. (2016). Standard Operating Procedure: WORKING WITH ACIDS AND BASES.
  • European Chemicals Agency (ECHA). (2016). Guidance on Information Requirements and Chemical Safety Assessment Part D.
  • European Chemicals Agency (ECHA). (2016). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15.
  • LOTTE Chemical. (2023). Safety Data Sheet(SDS) - PC/PET AE-2150F.
  • Fieldfisher. (2014). ECHA publishes guidance on chemical safety assessment.
  • European Chemicals Agency (ECHA). (2017). Guidance on information requirements and chemical safety assessment Chapter R.7a.
  • University of Rochester Environmental Health & Safety. (n.d.). 7.4.4 Eye and Skin Absorption.
  • International Atomic Energy Agency (IAEA). (n.d.). Management of Alpha-Contaminated Wastes.
  • Key Organics. (2025). Safety Data Sheet - 2-(2-sulfanylphenyl)acetic acid.
  • European Chemicals Agency (ECHA). (n.d.). Guidance in a Nutshell: Compilation of safety data sheets.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Eye and Face Protection - Overview.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
  • Society for Chemical Hazard Communication (SCHC). (n.d.). Serious Eye Damage / Eye Irritation.
  • Angene Chemical. (2024). Safety Data Sheet - 2-((Carboxymethyl)amino)-2-oxoacetic acid.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of New South Wales (UNSW). (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories.
  • KCC Corporation. (2021). SAFETY DATA SHEET - FIREMASK 3004 PTA.
  • PPG. (2026). SAFETY DATA SHEET - SPEEDLINE LACQUER PIGMENTED LACQUER SATIN WHITE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.